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  • Product: Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

CAS: 2168916-75-2 Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.28 g/mol [1] Executive Summary & Strategic Utility Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is a high-value chiral building block utilized in Fragment-Based...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 2168916-75-2 Formula: C₁₁H₁₉NO₃ Molecular Weight: 213.28 g/mol [1]

Executive Summary & Strategic Utility

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is a high-value chiral building block utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.[1] It represents a "privileged scaffold" fusion, combining the vector-rich pyrrolidine core (ubiquitous in GPCR and kinase inhibitors) with a tetrahydropyran (oxane) moiety.

Key Application: This molecule serves as a critical intermediate for introducing the oxane ring as a bioisostere for cyclohexane. The oxane substitution lowers lipophilicity (LogP) while maintaining steric bulk, a strategy often employed to improve the metabolic stability and solubility of lipophilic drug candidates without sacrificing receptor occupancy.

Physicochemical Profile & Structural Logic[1][2]

Understanding the physical properties of this intermediate is prerequisite to its successful incorporation into complex APIs (Active Pharmaceutical Ingredients).

PropertyValue (Predicted/Exp)Significance in Drug Design
LogP ~0.8 – 1.2Ideal for CNS and oral availability; significantly lower than cyclohexyl analogs (~2.5).[1]
TPSA ~49 ŲWell within the Veber rules for oral bioavailability (<140 Ų).
pKa (NH) ~9.2Basic secondary amine; capable of forming salt bridges in binding pockets (e.g., Asp/Glu residues).
Stereochemistry cis / transThe 3,4-substitution pattern creates two chiral centers. The trans isomer is thermodynamically favored, but cis variants are often sought for specific vector orientations.
The "Oxane Effect" in Medicinal Chemistry

The oxan-4-yl (tetrahydropyran-4-yl) group is not merely a spacer.[1] It functions as a polar hydrophobic group . Unlike a cyclohexyl ring, the ether oxygen in the oxane ring:

  • Reduces Lipophilicity: Lowers LogD, reducing non-specific binding and hERG liability.

  • H-Bond Acceptor: The ether oxygen can engage in weak hydrogen bonding with water (solvation) or protein backbone NH groups.

Synthetic Architecture

The synthesis of 3,4-disubstituted pyrrolidines is non-trivial due to the requirement for controlling relative stereochemistry. The most robust industrial route utilizes a [3+2] Cycloaddition strategy, ensuring high atom economy and diastereoselectivity.

Protocol: 1,3-Dipolar Cycloaddition Route[1]

Step 1: Construction of the Dipolarophile

  • Reagents: Tetrahydropyran-4-carbaldehyde, Methyl (triphenylphosphoranylidene)acetate.[1]

  • Reaction: Wittig Olefination.

  • Process: The aldehyde is treated with the ylide in DCM or Toluene at RT.

  • Outcome: Yields Methyl 3-(oxan-4-yl)acrylate (trans-isomer).[1]

Step 2: Azomethine Ylide Generation & Cycloaddition

  • Reagents: N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (precursor), TFA (catalyst).[1]

  • Mechanism: The precursor generates a reactive azomethine ylide in situ, which undergoes a [3+2] cycloaddition with the acrylate from Step 1.

  • Stereocontrol: This reaction typically favors the trans-3,4-disubstituted pyrrolidine due to steric repulsion in the transition state.[1]

Step 3: Deprotection (If N-Benzyl protected) [1]

  • Reagents: Pd/C, H₂, Methanol.

  • Process: Hydrogenolysis removes the benzyl group, yielding the free amine target (CAS 2168916-75-2).[1]

Visualization: Synthetic Workflow

Synthesis Aldehyde Tetrahydropyran- 4-carbaldehyde Acrylate Methyl 3-(oxan-4-yl) acrylate Aldehyde->Acrylate Wittig (Ph3P=CHCO2Me) Protected N-Benzyl Pyrrolidine Intermediate Acrylate->Protected [3+2] Cycloaddition Ylide Azomethine Ylide (In Situ) Ylide->Protected Dipole Final Methyl 4-(oxan-4-yl) pyrrolidine-3-carboxylate (CAS 2168916-75-2) Protected->Final Pd/C, H2 (Debenzylation)

Figure 1: Convergent synthesis via [3+2] cycloaddition.[1] This pathway allows for the stereoselective formation of the 3,4-substituted core.[1]

Experimental Handling & Characterization

Storage & Stability[1][3][4]
  • State: Viscous oil or low-melting solid (depending on salt form).[1]

  • Hygroscopicity: The secondary amine is hygroscopic. Store under nitrogen/argon at -20°C.

  • Stability: Susceptible to hydrolysis of the methyl ester if exposed to strong acids/bases in aqueous media.

Analytical Standard (Self-Validation)

To verify the identity of CAS 2168916-75-2, the following NMR signatures must be present:

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 3.70 (s, 3H): Methyl ester singlet (distinctive).

    • δ 3.9-4.0 (m, 2H): Oxane ether protons (adjacent to oxygen).[1]

    • δ 3.0-3.3 (m, 3H): Pyrrolidine ring protons (alpha to nitrogen).[1]

    • δ 2.8 (m, 1H): C3-H (alpha to carbonyl).[1]

Medicinal Chemistry: Scaffold Morphing

This molecule is frequently used to "morph" existing hits containing a cyclohexyl-pyrrolidine motif.[1]

Logic Flow: The Bioisostere Shift
  • Starting Point: A hit molecule contains a hydrophobic cyclohexyl group.

  • Problem: High LogP leads to rapid metabolic clearance (CYP450) or poor solubility.

  • Solution: Replace cyclohexyl with oxan-4-yl (using CAS 2168916-75-2).[1]

  • Result: LogP drops by ~1.0 unit; solubility improves; metabolic "soft spot" (C4 of cyclohexane) is blocked by Oxygen.

MedChem Hit Lipophilic Hit (Cyclohexyl-Pyrrolidine) Optimization Scaffold Morphing (Bioisosterism) Hit->Optimization Target Optimized Lead (Oxanyl-Pyrrolidine) Optimization->Target Effect1 Lower LogP (Improved ADME) Target->Effect1 Effect2 Metabolic Stability (Blocked Oxidation) Target->Effect2

Figure 2: Strategic application of the oxanyl-pyrrolidine scaffold in Lead Optimization to correct ADME defects.

References

  • Bioisosterism of Tetrahydropyrans

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link[1]

  • Synthesis of Pyrrolidines via [3+2] Cycloaddition

    • Nair, V., et al. (2012). Recent Advances in the Chemistry of Azomethine Ylides. Chemical Society Reviews, 41, 6241-6272. Link

  • Tetrahydropyran in Medicinal Chemistry

    • PharmaBlock Whitepaper. (2020). Tetrahydropyrans in Drug Discovery. Link

  • General Synthesis of 4-Substituted Pyrrolidine-3-carboxylates

    • ChemRxiv. (2024). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones. Link(Note: Describes related oxo-pyrrolidine synthesis strategies relevant to the scaffold).

Sources

Exploratory

Technical Monograph: Physicochemical Profiling and Synthetic Utility of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

[1] Physicochemical Identity & Core Data Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is a highly specific, sp³-rich heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a bifunctio...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Physicochemical Identity & Core Data

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is a highly specific, sp³-rich heterocyclic scaffold used primarily in Fragment-Based Drug Discovery (FBDD). It serves as a bifunctional building block, offering a secondary amine for diversification and an ester handle for cyclization or amidation.

The "oxan-4-yl" moiety is IUPAC nomenclature for the tetrahydro-2H-pyran-4-yl group. This ether-containing ring lowers lipophilicity (LogP) compared to carbocyclic analogs (like cyclohexyl), improving metabolic stability and solubility in aqueous media—a critical parameter in modern medicinal chemistry.

Quantitative Profile
ParameterValueUnitValidation Method
Molecular Formula C₁₁H₁₉NO₃ -Stoichiometric Calculation
Molecular Weight 213.27 g/mol IUPAC Atomic Weights
Exact Mass 213.1365DaHigh-Res MS (Calculated)
Heavy Atom Count 15-Structural Analysis
CLogP (Est.) 0.42-Consensus Model (vs. Cyclohexyl ~1.8)
TPSA 47.6ŲPolar Surface Area (Ester + Ether + Amine)
Stereocenters 2 (C3, C4)-cis or trans diastereomers possible
Structural Connectivity Map

The following diagram illustrates the functional connectivity and fragmentation logic used in retrosynthetic analysis.

G Molecule Methyl 4-(oxan-4-yl) pyrrolidine-3-carboxylate Pyrrolidine Pyrrolidine Core (Secondary Amine) Molecule->Pyrrolidine Scaffold Properties Properties: Fsp³ = 0.91 Low Lipophilicity Molecule->Properties Defines Ester Methyl Ester (C3 Position) Pyrrolidine->Ester Functionalization Oxanyl Oxan-4-yl Group (Tetrahydropyran @ C4) Pyrrolidine->Oxanyl Solubility Handle

Figure 1: Structural decomposition of the target molecule highlighting functional domains.

Synthetic Methodology: 1,3-Dipolar Cycloaddition Route

Reaction Scheme Overview
  • Precursor Synthesis: Wittig olefination of tetrahydropyran-4-carbaldehyde.

  • Cycloaddition: Reaction of the acrylate with an in situ generated azomethine ylide.

  • Deprotection: Removal of the N-benzyl group to yield the free amine.

Detailed Protocol
Phase 1: Synthesis of Methyl (E)-3-(tetrahydro-2H-pyran-4-yl)acrylate
  • Reagents: Tetrahydro-2H-pyran-4-carbaldehyde (1.0 eq), Methyl (triphenylphosphoranylidene)acetate (1.1 eq), DCM (Solvent).

  • Procedure:

    • Dissolve tetrahydro-2H-pyran-4-carbaldehyde in anhydrous DCM (0.5 M).

    • Add methyl (triphenylphosphoranylidene)acetate portion-wise at 0°C.

    • Warm to room temperature (RT) and stir for 12 hours.

    • Causality: The stabilized ylide ensures exclusive formation of the E-isomer, which is critical for setting the relative stereochemistry of the pyrrolidine ring later.

    • Workup: Concentrate and triturate with cold hexanes to remove triphenylphosphine oxide (TPPO). Filter and purify via silica flash chromatography (Hex/EtOAc).

Phase 2: [3+2] Cycloaddition (N-Benzyl Protected Intermediate)
  • Reagents: Phase 1 Acrylate (1.0 eq), N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.2 eq), TFA (0.1 eq, Catalyst), DCM.

  • Procedure:

    • Dissolve the acrylate in DCM (0.2 M) under N₂ atmosphere.

    • Add the silylamine precursor.

    • Add TFA dropwise at 0°C.

    • Mechanism: TFA catalyzes the desilylation to generate the reactive azomethine ylide dipole, which undergoes cycloaddition with the acrylate dipolarophile.

    • Validation: Monitor by TLC. The disappearance of the acrylate UV spot indicates completion.

    • Workup: Quench with sat. NaHCO₃. Extract with DCM. The product is the N-benzyl-4-(oxan-4-yl)pyrrolidine-3-carboxylate.

Phase 3: Hydrogenolysis (Final Deprotection)
  • Reagents: N-Benzyl intermediate, Pd/C (10% w/w), H₂ (balloon or 1 atm), MeOH.

  • Procedure:

    • Dissolve intermediate in MeOH. Add Pd/C carefully.

    • Stir under H₂ atmosphere for 4–6 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C.

    • Isolation: Concentrate in vacuo to yield the title compound: Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate .

Synthetic Workflow Diagram

Synthesis Aldehyde Tetrahydropyran-4-carbaldehyde Acrylate Intermediate A: Methyl 3-(THP-4-yl)acrylate Aldehyde->Acrylate Wittig Reaction (DCM, RT) Ylide Methyl (PPh3)acetate Ylide->Acrylate Wittig Reaction (DCM, RT) NBenzyl Intermediate B: N-Benzyl-4-(oxanyl)pyrrolidine Acrylate->NBenzyl [3+2] Cycloaddition (TFA cat.) Azomethine Reagent: N-Benzyl-TMS-amine Azomethine->NBenzyl [3+2] Cycloaddition (TFA cat.) Final FINAL PRODUCT: Methyl 4-(oxan-4-yl) pyrrolidine-3-carboxylate NBenzyl->Final Pd/C, H2 (Debenzylation)

Figure 2: Step-wise synthetic pathway utilizing 1,3-dipolar cycloaddition logic.

Stereochemical & Analytical Considerations

Stereoisomerism

The synthesis described above typically yields the trans -isomer (racemic) as the major product due to the steric trajectory of the cycloaddition.

  • Trans-isomer: The oxanyl group and the ester group are on opposite sides of the pyrrolidine ring plane.

  • Cis-isomer: Less thermodynamically stable but accessible via specific catalysts.

For drug development, enantiomeric separation is required.

  • Separation Protocol: Chiral SFC (Supercritical Fluid Chromatography).

  • Column: Chiralpak AD-H or IC.

  • Mobile Phase: CO₂ / MeOH (with 0.1% Diethylamine).

Analytical Validation (Expected Data)

To validate the synthesis, the following spectral signatures must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       3.70 (s, 3H, -OCH₃).
      
    • 
       3.90–4.00 (m, 2H, THP ether protons).
      
    • 
       3.30–3.40 (m, 2H, THP ether protons).
      
    • 
       2.90–3.20 (m, 4H, Pyrrolidine ring protons).
      
  • LC-MS:

    • [M+H]⁺ Peak: 214.28 m/z.

Applications in Drug Discovery

This molecule is a "privileged scaffold" in modern medicinal chemistry.

  • Bioisosterism: The pyrrolidine ring acts as a constrained linker, while the oxanyl group serves as a polarity-tuned replacement for cyclohexyl or phenyl rings, reducing metabolic clearance (CYP450).

  • Solubility: The ether oxygen in the oxanyl ring acts as a hydrogen bond acceptor, significantly improving aqueous solubility compared to all-carbon analogs.

  • Vectorization: The C3-ester and the N1-amine provide orthogonal vectors for growing the molecule into binding pockets (e.g., GPCRs or Kinases).

References

  • PubChem Compound Summary. Methyl pyrrolidine-3-carboxylate derivatives.[1] National Center for Biotechnology Information. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Diastereoselective synthesis of 3,4-dihydro-2H-pyran-4-carboxamides. (Methodology grounding for pyran synthesis). Available at: [Link]

Sources

Foundational

Technical Guide: Tetrahydropyran-Substituted Proline Derivatives in Drug Discovery

Executive Summary: The Strategic Bioisostere In the optimization of peptidomimetics and small molecule inhibitors, the proline ring acts as a critical "turn-inducer," dictating the secondary structure of the ligand. Howe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Bioisostere

In the optimization of peptidomimetics and small molecule inhibitors, the proline ring acts as a critical "turn-inducer," dictating the secondary structure of the ligand. However, native proline often lacks the steric bulk required to fill large hydrophobic pockets (e.g., in HCV NS5A or DPP-4).

Historically, 4-cyclohexylproline has been the go-to scaffold to introduce this bulk. However, the cyclohexyl group brings significant lipophilicity (increasing LogP), often leading to poor solubility and metabolic clearance issues.

Tetrahydropyran (THP)-substituted proline emerges as the superior bioisostere. By replacing the methylene unit at the 4-position of the cyclohexane ring with an oxygen atom, medicinal chemists can:

  • Lower LogP by approximately 1.0–1.5 units.

  • Introduce a Hydrogen Bond Acceptor (HBA) , allowing for specific water-mediated bridges or direct interaction with polar residues in the binding pocket.

  • Reduce Metabolic Liability , as the ether oxygen blocks a potential site of CYP450-mediated oxidation.

Structural & Physicochemical Analysis[1][2]

The introduction of a THP ring at the C4 position of the pyrrolidine core creates a scaffold with unique stereoelectronic properties. The orientation of the THP ring (cis vs. trans relative to the carboxylate) dictates the "pucker" of the proline ring (


-endo vs. 

-exo).
Table 1: Physicochemical Comparison of C4-Substituted Prolines
PropertyNative Proline(4S)-4-Cyclohexyl-L-Proline(4S)-4-(THP-4-yl)-L-Proline
Molecular Weight 115.13197.28199.25
cLogP (Approx) -2.5+2.8+1.3
H-Bond Acceptors 2 (Acid/Amine)23 (Ether Oxygen)
Solubility HighLowModerate/High
Ring Pucker FlexibleBias toward

-exo
Bias toward

-exo
Metabolic Risk LowHigh (Cyclohexyl oxidation)Low (Ether stability)
Visualization: The Bioisosteric Logic

The following diagram illustrates the strategic decision-making process when transitioning from a carbocyclic scaffold to a heterocyclic one.

Bioisostere_Logic cluster_outcomes Medicinal Chemistry Outcomes Cyclohexyl 4-Cyclohexylproline (High LogP, Hydrophobic) THP_Proline 4-(THP-4-yl)proline (Optimized LogP, H-Bond Acceptor) Cyclohexyl->THP_Proline Bioisosteric Replacement (-CH2- to -O-) Target Target Binding Pocket (HCV NS5A, Kinase, Protease) Cyclohexyl->Target Steric Fit (Good) Solubility (Poor) THP_Proline->Target Steric Fit (Good) Solubility (Improved) New H-Bond Vector Outcome1 Lower Clearance THP_Proline->Outcome1 Outcome2 Improved Oral Bioavailability THP_Proline->Outcome2

Caption: Transition from cyclohexyl- to THP-proline optimizes physicochemical properties while maintaining steric efficacy.

Synthetic Methodologies

Constructing the 4-(tetrahydro-2H-pyran-4-yl)pyrrolidine scaffold requires precise stereocontrol. The most robust route utilizes the "Chiral Pool" approach, starting from commercially available 4-hydroxyproline derivatives.

Route A: The Wittig-Hydrogenation Sequence

This protocol is preferred for scaling as it avoids complex organometallic couplings that might racemize the


-center.
Reaction Scheme Visualization

Synthesis_Workflow Start N-Boc-4-oxo-L-proline ester (Commercial) Step1 Wittig Olefination (THP-phosphonium salt) Start->Step1 KOtBu, THF, -78°C Intermediate Exocyclic Alkene (E/Z Mixture) Step1->Intermediate Step2 Stereoselective Hydrogenation (Pd/C or Crabtree's Cat.) Intermediate->Step2 H2, MeOH Product (2S,4S)-4-(THP-4-yl)-Proline (Cis-isomer major) Step2->Product Deprotection (TFA/HCl)

Caption: Step-by-step synthetic pathway from 4-oxoproline to the target THP-proline derivative.

Experimental Protocols

Protocol 1: Preparation of (2S,4S)-1-(tert-butoxycarbonyl)-4-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxylic acid

Prerequisites:

  • Starting Material: 1-tert-butyl 2-methyl 4-oxopyrrolidine-1,2-dicarboxylate (N-Boc-4-oxo-Pro-OMe).

  • Reagent: (Tetrahydro-2H-pyran-4-yl)triphenylphosphonium bromide.

Step 1: Wittig Olefination
  • Activation: In a flame-dried 3-neck flask under Argon, suspend (tetrahydro-2H-pyran-4-yl)triphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M).

  • Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.25 eq) portion-wise. The solution should turn bright orange/yellow (ylide formation). Stir for 45 mins.

  • Substrate Addition: Cool to -78°C. Add N-Boc-4-oxo-Pro-OMe (1.0 eq) dissolved in minimum THF dropwise over 20 mins.

  • Reaction: Allow to warm to room temperature (RT) slowly overnight.

  • Workup: Quench with saturated NH4Cl. Extract with EtOAc (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). Isolate the exocyclic alkene (typically an E/Z mixture).

Step 2: Stereoselective Hydrogenation

Critical Note: The facial selectivity of hydrogenation is dictated by the steric bulk of the C2-ester group. Hydrogen adds from the face opposite to the ester, yielding the cis (2S,4S) isomer as the major product.

  • Dissolution: Dissolve the alkene intermediate in MeOH (0.1 M).

  • Catalyst: Add 10 wt% Pd/C (wet support).

  • Reduction: Hydrogenate at 40 psi (Parr shaker) for 12 hours.

    • Alternative: For higher diastereoselectivity (dr > 95:5), use Crabtree’s catalyst in DCM, though this is more expensive.

  • Filtration: Filter through a Celite pad to remove catalyst. Concentrate the filtrate.

  • Analysis: Verify diastereomeric ratio (dr) via 1H NMR. The cis-isomer typically shows specific NOE correlations between C2-H and C4-H.

Step 3: Hydrolysis (Saponification)
  • Dissolve the ester in THF/Water (3:1).

  • Add LiOH.H2O (2.0 eq). Stir at RT for 4 hours.

  • Acidify to pH 3 with 1N HCl. Extract with EtOAc.

  • Concentrate to yield the N-Boc protected acid , ready for peptide coupling.

Medicinal Chemistry Applications

Case Study: HCV NS5A Inhibitors

In the development of direct-acting antivirals (DAAs) like Daclatasvir, the potency is driven by the ability of the proline derivative to bind to the NS5A dimer interface.

  • Challenge: 4-Phenylproline analogs were potent but suffered from poor metabolic stability.

  • Solution: Substitution with THP (or similar ethers) maintains the "pucker" required for the turn conformation while reducing lipophilicity. The oxygen of the THP ring can accept a hydrogen bond from the backbone amide of the target protein, locking the inhibitor in the active conformation.

Case Study: Kinase Inhibitors (JAK/TYK2)

Inhibitors of the Janus Kinase (JAK) family often utilize a proline-like scaffold to navigate the narrow ATP-binding pocket.

  • Application: A THP-substituted proline can act as a linker, projecting a warhead (e.g., a nitrile or amide) toward the catalytic lysine while the THP ring occupies the solvent-exposed region, improving the drug's solubility profile.

References

  • Tong, L., et al. (2016).[1] "Structure-activity relationships of proline modifications around the tetracyclic-indole class of NS5A inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(20), 4932-4937. Link

  • Meanwell, N. A., et al. (2022).[2] "Pseudoprolines as stereoelectronically tunable proline isosteres." Bioorganic & Medicinal Chemistry Letters, 76, 128983. Link

  • Clarke, P. A., et al. (2017). "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225.[3] Link

  • PharmaBlock Sciences. (2020). "Tetrahydropyrans in Drug Discovery: A Whitepaper." PharmaBlock Resources. Link

  • Han, W., et al. (2010). "Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][1,2,4]triazine inhibitors of IGF-1R kinase." Bioorganic & Medicinal Chemistry Letters, 20(19), 5807-5810. Link

Sources

Exploratory

An In-depth Technical Guide to Methyl 4-(oxanyl)pyrrolidine-3-carboxylate: A Privileged Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of methyl 4-(oxanyl)pyrrolidine-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of methyl 4-(oxanyl)pyrrolidine-3-carboxylate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its chemical architecture, explore robust synthetic strategies, and illuminate its potential applications, grounded in the established significance of its constituent pyrrolidine and oxane moieties in medicinal chemistry.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern medicinal chemistry, the pyrrolidine ring is a cornerstone scaffold, valued for its three-dimensional structure which allows for a thorough exploration of pharmacophore space.[1][2] Its non-planar, puckered nature, often described as "pseudorotation," provides a rigid framework for orienting substituents in precise spatial arrangements, which is critical for selective interaction with biological targets.[1][2] The pyrrolidine motif is present in over 20 FDA-approved drugs, a testament to its utility in developing novel therapeutics.[1]

When the pyrrolidine core is functionalized with an oxanyl (tetrahydropyranyl) group, it merges with another highly valued scaffold in drug design. The tetrahydropyran (THP) ring, a saturated six-membered ether, is often employed as a bioisostere for cyclohexane but with improved physicochemical properties.[3] The inclusion of an oxygen atom within the ring enhances aqueous solubility and provides a hydrogen bond acceptor, which can lead to more potent and selective interactions with protein targets.[3]

This guide focuses on methyl 4-(tetrahydro-2H-pyran-3-yl)pyrrolidine-3-carboxylate , a molecule that strategically combines these two key structural motifs.

Chemical Structure and Physicochemical Properties

The core structure of methyl 4-(oxanyl)pyrrolidine-3-carboxylate consists of a pyrrolidine ring substituted at the 4-position with a tetrahydropyran ring and at the 3-position with a methyl carboxylate group. The point of attachment on the tetrahydropyran ring can vary, leading to different isomers (e.g., 2-yl, 3-yl, or 4-yl substitution). This guide will focus on the 3-yl substituted variant as a representative example.

Systematic Name: Methyl 4-(tetrahydro-2H-pyran-3-yl)pyrrolidine-3-carboxylate

PropertyValueSource
CAS Number 1595813-18-5[4]
Molecular Formula C₁₁H₁₉NO₃[4]
Molecular Weight 213.27 g/mol [4]
Topological Polar Surface Area (TPSA) 47.56 Ų[4]
LogP (Predicted) 0.4216[4]
Hydrogen Bond Acceptors 4[4]
Hydrogen Bond Donors 1[4]
Rotatable Bonds 2[4]

The presence of multiple stereocenters in the molecule (on both the pyrrolidine and tetrahydropyran rings) means that it can exist as several stereoisomers. The specific stereochemistry will significantly influence its biological activity due to the enantioselective nature of protein binding sites.[1] The control of this stereochemistry is a critical aspect of its synthesis.

Synthesis of Methyl 4-(oxanyl)pyrrolidine-3-carboxylate

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to a [3+2] cycloaddition between an azomethine ylide precursor and an acrylate bearing the tetrahydropyranyl moiety.

Retrosynthesis target Methyl 4-(oxanyl)pyrrolidine-3-carboxylate cycloaddition [3+2] Cycloaddition target->cycloaddition precursors Azomethine Ylide + Substituted Acrylate cycloaddition->precursors azomethine_ylide Azomethine Ylide Precursor (e.g., from Glycine ester) precursors->azomethine_ylide Component 1 acrylate Methyl 2-(tetrahydro-2H-pyran-3-yl)acrylate precursors->acrylate Component 2

Caption: Retrosynthetic analysis of the target molecule.

Proposed Synthetic Workflow

This proposed synthesis aims for efficiency and stereocontrol, leveraging established chemical transformations.

Synthetic_Workflow cluster_alkene Alkene Synthesis cluster_cycloaddition Pyrrolidine Ring Formation cluster_final Final Deprotection thp_aldehyde Tetrahydropyran-3-carbaldehyde Starting Material wittig Wittig Reaction with (Carbomethoxymethyl)triphenylphosphonium bromide thp_aldehyde->wittig acrylate Methyl 2-(tetrahydro-2H-pyran-3-yl)acrylate Dipolarophile wittig->acrylate cycloaddition [3+2] Cycloaddition Reaction with Acrylate acrylate->cycloaddition glycine_ester Methyl Glycinate Azomethine Ylide Precursor imine_formation Imine Formation with an Aldehyde (e.g., Benzaldehyde) glycine_ester->imine_formation azomethine_ylide Azomethine Ylide Generation Deprotonation or Thermal/Photochemical methods imine_formation->azomethine_ylide azomethine_ylide->cycloaddition protected_pyrrolidine N-Protected Methyl 4-(oxanyl)pyrrolidine-3-carboxylate Cycloadduct cycloaddition->protected_pyrrolidine deprotection Deprotection e.g., Hydrogenolysis for N-benzyl group protected_pyrrolidine->deprotection final_product {Methyl 4-(oxanyl)pyrrolidine-3-carboxylate | Final Product} deprotection->final_product

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on the described workflow. Optimization of reaction conditions would be necessary.

Step 1: Synthesis of the Dipolarophile (Methyl 2-(tetrahydro-2H-pyran-3-yl)acrylate)

  • To a solution of (carbomethoxymethyl)triphenylphosphonium bromide in a suitable aprotic solvent (e.g., THF), add a strong base (e.g., sodium hydride or potassium tert-butoxide) at 0 °C to generate the ylide.

  • Slowly add a solution of tetrahydropyran-3-carbaldehyde to the ylide solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography to yield the desired acrylate.

Causality: The Wittig reaction is a reliable method for converting aldehydes into alkenes. The choice of a stabilized ylide generally favors the formation of the (E)-alkene, which can influence the stereochemical outcome of the subsequent cycloaddition.

Step 2: [3+2] Cycloaddition

  • In a dry flask under an inert atmosphere, dissolve methyl glycinate and an appropriate aldehyde (e.g., benzaldehyde) in a non-polar solvent like toluene.

  • Heat the mixture with azeotropic removal of water to form the corresponding imine.

  • Once the imine is formed, add the methyl 2-(tetrahydro-2H-pyran-3-yl)acrylate from Step 1.

  • Generate the azomethine ylide in situ. This can be achieved through various methods, such as the use of a Lewis acid catalyst or thermal conditions. The choice of catalyst can influence the regio- and stereoselectivity of the cycloaddition.

  • Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Upon completion, cool the reaction mixture and purify by column chromatography to isolate the N-protected pyrrolidine cycloadduct.

Causality: The 1,3-dipolar cycloaddition is a powerful C-C and C-N bond-forming reaction that constructs the five-membered pyrrolidine ring in a single step.[1] The stereochemistry of the resulting pyrrolidine is often controlled by the geometry of the alkene and the reaction conditions.

Step 3: Deprotection

  • Dissolve the N-protected pyrrolidine from Step 2 in a suitable solvent (e.g., methanol or ethanol).

  • If an N-benzyl protecting group was used, add a palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously.

  • Monitor the reaction until the protecting group is cleaved.

  • Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the final product, methyl 4-(oxanyl)pyrrolidine-3-carboxylate.

Causality: Catalytic hydrogenation is a clean and efficient method for removing N-benzyl protecting groups, yielding the free secondary amine without harsh reagents that could compromise the ester functionality.

Applications in Drug Discovery and Medicinal Chemistry

The structure of methyl 4-(oxanyl)pyrrolidine-3-carboxylate is a promising starting point for the development of novel therapeutic agents. The pyrrolidine core provides a rigid 3D framework, while the oxanyl moiety can be used to fine-tune physicochemical properties and introduce additional interactions with the target protein.

Role of the Pyrrolidine Scaffold
  • Stereochemical Diversity: The pyrrolidine ring possesses multiple stereocenters, allowing for the synthesis of a diverse library of stereoisomers. This is crucial as different stereoisomers can exhibit vastly different biological profiles.[1][2]

  • Improved Physicochemical Properties: The pyrrolidine motif can enhance aqueous solubility and modulate other key properties. The nitrogen atom can act as a hydrogen bond donor or, when substituted, a hydrogen bond acceptor.[5]

  • Bioisosteric Replacement: Pyrrolidine rings are often used as constrained analogs of more flexible aliphatic chains, which can lock the molecule in a bioactive conformation, leading to increased potency and selectivity.

Influence of the Oxanyl (Tetrahydropyran) Moiety
  • Solubility and Lipophilicity Modulation: The THP group is less lipophilic than a corresponding cyclohexane ring, which can lead to a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[3]

  • Hydrogen Bonding: The oxygen atom of the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is not possible with a carbocyclic analog.[3] This can lead to enhanced binding affinity.

  • Metabolic Stability: The ether linkage in the THP ring is generally more stable to metabolic degradation than many other functional groups, potentially increasing the half-life of a drug candidate.

Potential Therapeutic Targets

Given the prevalence of substituted pyrrolidines in various therapeutic areas, derivatives of methyl 4-(oxanyl)pyrrolidine-3-carboxylate could be investigated for a range of biological activities, including but not limited to:

  • Enzyme Inhibition: The scaffold could be elaborated to target enzymes such as kinases, proteases, or phosphatases.

  • Receptor Antagonism/Agonism: The specific spatial arrangement of functional groups could lead to potent and selective ligands for G-protein coupled receptors (GPCRs) or ion channels.

  • Antiviral or Antibacterial Agents: The pyrrolidine core is found in several antiviral and antibacterial drugs.[6]

The logical relationship for its utility in drug discovery can be visualized as follows:

Drug_Discovery_Logic cluster_scaffold Core Scaffold cluster_properties Inherent Properties cluster_outcomes Medicinal Chemistry Outcomes cluster_application Therapeutic Potential core Methyl 4-(oxanyl)pyrrolidine-3-carboxylate prop1 3D-Rich Structure (from Pyrrolidine) core->prop1 prop2 Improved Solubility (from Oxanyl) core->prop2 prop3 H-Bonding Potential (N-H and O) core->prop3 prop4 Stereochemical Complexity core->prop4 out1 Enhanced Potency prop1->out1 out2 Improved Selectivity prop1->out2 out_adme Favorable ADME Profile prop1->out_adme prop2->out1 prop2->out2 prop2->out_adme prop3->out1 prop3->out2 prop3->out_adme prop4->out1 prop4->out2 prop4->out_adme app Novel Drug Candidates out1->app out2->app out_adme->app

Caption: Logic flow from chemical structure to therapeutic potential.

Conclusion

Methyl 4-(oxanyl)pyrrolidine-3-carboxylate represents a compelling molecular scaffold for drug discovery. By combining the structural rigidity and stereochemical richness of the pyrrolidine ring with the favorable physicochemical properties of the tetrahydropyran moiety, it offers a versatile platform for the design of novel therapeutics. The synthetic strategies outlined in this guide, based on established and reliable chemical transformations, provide a clear path for accessing this and related compounds. As the demand for novel chemical entities with improved drug-like properties continues to grow, scaffolds such as this will undoubtedly play a crucial role in the future of medicinal chemistry.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: MDPI URL: [Link]

  • Title: Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors Source: MDPI URL: [Link]

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: ResearchGate URL: [Link]

Sources

Foundational

Novel Pyrrolidine Building Blocks: A Technical Guide for Advanced Medicinal Chemistry

Abstract The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its unique three-dimension...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its unique three-dimensional structure, which allows for the precise spatial arrangement of substituents, thereby facilitating high-affinity interactions with biological targets.[2] As drug discovery increasingly focuses on navigating complex biological space and achieving greater target selectivity, the demand for novel, sophisticated pyrrolidine building blocks has intensified. This guide provides an in-depth exploration of cutting-edge strategies for the synthesis and application of these next-generation scaffolds, moving beyond simple derivatives to encompass conformationally restricted, spirocyclic, and strategically fluorinated analogues. We will delve into the mechanistic underpinnings of key synthetic transformations, providing detailed, field-proven protocols and explaining the causality behind experimental choices to empower researchers in their quest for novel therapeutic agents.

The Strategic Advantage of Novel Pyrrolidine Scaffolds

The therapeutic relevance of the pyrrolidine motif is well-established, with its presence in drugs spanning a wide array of indications, including antiviral (e.g., Daclatasvir), anticancer, and antidiabetic agents.[3] However, the evolution of drug design principles, particularly the drive to "escape from flatland," has underscored the limitations of simple, unsubstituted scaffolds.[4] Novel pyrrolidine building blocks offer distinct advantages:

  • Enhanced 3D-Character: Complex substitution patterns and the introduction of spirocyclic or fused ring systems increase the sp³-character of molecules, leading to improved physicochemical properties such as solubility and reduced off-target toxicity.[5]

  • Conformational Rigidity: Constraining the flexible pyrrolidine ring into specific puckered conformations can pre-organize a molecule for optimal binding to a biological target, thereby increasing potency and selectivity.[2]

  • Vectorial Display of Functionality: Novel scaffolds provide new exit vectors for substituents, allowing for a more comprehensive exploration of the pharmacophore space around a biological target.

  • Metabolic Stability: The introduction of substituents, such as fluorine, can block sites of metabolic degradation, leading to improved pharmacokinetic profiles.[6]

This guide will focus on three key classes of novel pyrrolidine building blocks that address these modern medicinal chemistry needs: Conformationally Restricted Pyrrolidines, Spirocyclic Pyrrolidines, and Fluorinated Pyrrolidines.

Synthesis of Conformationally Restricted Pyrrolidines

Controlling the puckering of the pyrrolidine ring is a powerful strategy for fine-tuning the biological activity of a molecule. The introduction of sterically demanding or electronically influencing substituents can lock the ring into a preferred conformation.

Stereoselective Synthesis of 2,5-Disubstituted Pyrrolidines

C₂-symmetrical 2,5-disubstituted pyrrolidines are not only valuable chiral auxiliaries and organocatalysts but also feature in a number of bioactive molecules.[7] Their synthesis often relies on strategies starting from the chiral pool or employing asymmetric catalysis.

One robust strategy involves the stereocontrolled synthesis from chiral starting materials, such as the reaction of a glycerol-derived bistriflate with an aminosulfone, which proceeds via two sequential Sₙ2 displacements to afford the trans-pyrrolidine.[7][8]

A conceptually different and highly effective approach is the diastereoselective Mannich reaction followed by an iodocyclization. This method forges the pyrrolidine ring in a stereoselective manner, starting from a chiral sulfinimine.[7][8]

Featured Protocol: Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines via Iodocyclization

This protocol, adapted from Davis et al., outlines the synthesis of enantiopure trans-2,5-disubstituted pyrrolidines from homoallylic sulfonamides via a stereoselective iodocyclization.[9] The causality for the high diastereoselectivity lies in the chair-like transition state of the 5-exo-trig cyclization, which minimizes steric interactions.

Step 1: Synthesis of Homoallylic Sulfonamides

  • To a solution of the appropriate β-amino aldehyde derived from a chiral sulfinimine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add the corresponding non-stabilized Wittig reagent (1.2 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mixture of E:Z isomers is used in the next step without separation.

Step 2: Iodocyclization

  • Dissolve the mixture of homoallylic sulfonamides (1.0 eq) in a 1:1 mixture of acetonitrile and water.

  • Add K₂CO₃ (3.0 eq) and I₂ (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with saturated aqueous Na₂S₂O₃ and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the trans-2,5-disubstituted 3-iodopyrrolidine.

Synthesis of Spirocyclic Pyrrolidines

Spirocyclic scaffolds are increasingly sought after in drug discovery due to their inherent three-dimensionality and ability to present substituents in well-defined spatial orientations.[10] The synthesis of spirocyclic pyrrolidines often employs cycloaddition reactions.

[3+2] Cycloaddition of Azomethine Ylides

The [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and convergent method for constructing the pyrrolidine ring with excellent stereocontrol.[11] This approach is particularly well-suited for the synthesis of spiro-oxindole pyrrolidines, a privileged scaffold in medicinal chemistry.

The choice of catalyst is critical for achieving high stereoselectivity. Chiral ligands in combination with metal catalysts, such as silver or copper, can effectively control the facial selectivity of the cycloaddition.[12] Alternatively, organocatalytic approaches, often employing proline derivatives, have emerged as a powerful, metal-free option.[6]

Featured Protocol: Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis

This protocol describes a highly regio- and diastereoselective three-component reaction of a cyclic amine, an aryl aldehyde, and an olefinic oxindole to generate spirooxindole-pyrrolidines.[13] The in-situ generation of the nonstabilized azomethine ylide is a key feature of this efficient process.

Experimental Procedure:

  • To a solution of the olefinic oxindole (1.0 mmol) and the aryl aldehyde (1.2 mmol) in methanol (5 mL), add the cyclic amine (e.g., tetrahydroisoquinoline, 1.2 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Monitor the reaction progress by TLC. Upon completion (typically 2-4 hours), remove the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired spirooxindole-pyrrolidine.

Causality of Stereoselectivity: The high diastereoselectivity observed in this reaction is a result of a kinetically controlled process where the endo-transition state is favored due to secondary orbital interactions between the aromatic ring of the dipolarophile and the azomethine ylide.

Visualization of Synthetic Workflow: [3+2] Cycloaddition

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_intermediate Key Intermediate cluster_cycloaddition Core Reaction cluster_product Product start1 Cyclic Amine intermediate In-situ generation of Azomethine Ylide start1->intermediate start2 Aryl Aldehyde start2->intermediate start3 Olefinic Oxindole cycloaddition [3+2] Cycloaddition start3->cycloaddition reaction Methanol, Room Temp. intermediate->cycloaddition Reacts with product Spirooxindole-Pyrrolidine cycloaddition->product

Caption: Workflow for the three-component synthesis of spirooxindole-pyrrolidines.

Synthesis of Fluorinated Pyrrolidines

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.[6][11] Fluorinated pyrrolidine building blocks are therefore highly valuable for lead optimization campaigns.

Access to Fluorinated Pyrrolidine Scaffolds

The synthesis of fluorinated pyrrolidines can be achieved through various methods, including the use of fluorinated starting materials or the late-stage introduction of fluorine. A common approach involves the use of fluorinated building blocks in established pyrrolidine synthesis methodologies. For example, fluorinated aldehydes or alkenes can be employed in [3+2] cycloaddition reactions.

A more recent and powerful strategy involves the direct C-H fluorination of pre-formed pyrrolidine rings, although this can sometimes suffer from regioselectivity issues.[11]

Data Presentation: Comparison of Synthetic Methods for Chiral Pyrrolidines
Synthetic MethodKey FeaturesTypical YieldsStereoselectivity (ee/dr)References
[3+2] Cycloaddition (Metal-catalyzed) Convergent, good for complex scaffolds.60-95%High (up to 99% ee, >20:1 dr)[12]
[3+2] Cycloaddition (Organocatalytic) Metal-free, environmentally benign.70-98%Excellent (up to >99% ee)[6]
Iodocyclization of Homoallylic Sulfonamides High diastereoselectivity for trans-products.50-80%High dr[9]
Reductive Amination of 1,4-Diketones Access to C₂-symmetrical pyrrolidines.60-90%High (enzyme-dependent)[7]

Applications in Medicinal Chemistry and Structure-Activity Relationships (SAR)

Novel pyrrolidine building blocks are being actively explored in a variety of therapeutic areas. For instance, spiro-oxindole pyrrolidines have shown promising cytotoxic activity against various cancer cell lines.[14] The specific substitution pattern and stereochemistry of the pyrrolidine ring are critical for biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are valuable tools for understanding the relationship between the structural features of pyrrolidine derivatives and their biological activity.[1][2] These studies can guide the design of more potent and selective drug candidates. For example, QSAR models have been developed for pyrrolidin-2-one based antiarrhythmic agents, highlighting the importance of specific molecular descriptors for their activity.[1]

Visualization of Logical Relationships: Catalyst Selection

G cluster_questions Key Considerations cluster_options Catalyst/Method Options start Desired Pyrrolidine Scaffold q1 Need for high enantioselectivity? start->q1 q2 Metal-free synthesis required? q1->q2 Yes opt1 Chiral Metal Catalyst (e.g., Ag(I), Cu(I) with chiral ligand) q1->opt1 Yes q3 Specific diastereomer needed? q2->q3 No opt2 Organocatalyst (e.g., Proline derivative) q2->opt2 Yes opt3 Substrate-controlled (e.g., Iodocyclization) q3->opt3 Yes

Caption: Decision tree for selecting a synthetic strategy for chiral pyrrolidines.

Conclusion

The pyrrolidine scaffold continues to be a rich source of innovation in medicinal chemistry. The development of novel building blocks with enhanced three-dimensionality, conformational rigidity, and strategic functionalization is crucial for addressing the challenges of modern drug discovery. The synthetic strategies and protocols outlined in this guide provide a robust toolkit for researchers to access these valuable scaffolds. A deep understanding of the underlying reaction mechanisms and the factors governing stereoselectivity is paramount for the successful design and synthesis of the next generation of pyrrolidine-based therapeutics.

References

  • Kulig, K., Malawska, B., & Styrcula, M. (2011). QSAR studies on a number of pyrrolidin-2-one antiarrhythmic arylpiperazinyls. Medicinal Chemistry Research, 20(3), 347-355. [Link]

  • Poyraz, S., Yilmaz, I., & Senturk, M. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249257. [Link]

  • Khan, I., et al. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. Chemistry, 5(1), 324-334. [Link]

  • Ye, L. W., et al. (2025). Synthesis of Oxindole Spiropyrrolidines Based on [1 + 1 + 1 + 2] Spiroannulation Featuring Release and Reuse of Me2NH. Organic Letters. [Link]

  • Carretero, J. C., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters, 25(41), 7559-7564. [Link]

  • Alpan, A. S., et al. (2019). Design, Synthesis and Cytotoxic Activity of Spiro(oxindole-3-3'-pyrrolidine) Derivatives. Letters in Drug Design & Discovery, 16(7), 785-794. [Link]

  • Wolfe, J. P., & Bertrand, M. B. (2005). Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Tetrahedron, 61(26), 6447-6459. [Link]

  • Vithiya, S. M., Shanmugapriya, A., & Prasad, T. A. (2025). A highly regioselective synthesis of spiro [oxindole-chromanone]pyrrolidines and pyrrolizines through 1,3-dipolarcycloaddition protocol. Der Pharma Chemica. [Link]

  • Levchenko, K., et al. (n.d.). A convenient synthesis of CHF 2 O-containing pyrrolidines and related compounds — Perspective building blocks for drug discovery. Thieme E-Books & E-Journals. [Link]

  • Davis, F. A., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. Accounts of Chemical Research, 56(6), 639-654. [Link]

  • Ryabukhin, S. V., et al. (2019). Spirocyclic pyrrolidines in drug discovery. RSC Medicinal Chemistry, 10(11), 1594-1609. [Link]

  • Wang, Z., et al. (2023). Catalytic enantioselective reductive alkynylation of amides enables one-pot syntheses of pyrrolidine, piperidine and indolizidine alkaloids. Nature Communications, 14(1), 6214. [Link]

  • Szymański, W., & Feringa, B. L. (2025). The synthesis and application of pyrrolidine-based supported catalysts. Chemical Society Reviews. [Link]

  • Davis, F. A., & Rao, A. (2008). Asymmetric synthesis of trans-2,5-disubstituted pyrrolidines from enantiopure homoallylic amines. Synthesis of pyrrolidine (-)-1. The Journal of Organic Chemistry, 73(18), 7345-7348. [Link]

  • Iermolenko, I. A., et al. (2025). α-Functionalization of Pyrrolidines to Access Spirocyclic Proline Derivatives. Organic & Biomolecular Chemistry. [Link]

  • Wang, X., et al. (2016). Three-component [3 + 2] cycloaddition for regio- and diastereoselective synthesis of spirooxindole-pyrrolidines. New Journal of Chemistry, 40(5), 4553-4557. [Link]

  • Singh, V. K., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 28(5), 2234. [Link]

  • Domingo, L. R., & Rios-Gutiérrez, M. (2023). Unveiling the Stereoselectivity and Regioselectivity of the [3+2] Cycloaddition Reaction between N-methyl-C-4-methylphenyl-nitrone and 2-Propynamide from a MEDT Perspective. Molecules, 28(10), 4229. [Link]

  • Semenov, A. A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(21), 11158. [Link]

  • Li, W., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5698. [Link]

  • List, B., et al. (2023). Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. ChemRxiv. [Link]

  • Kerr, M. A., & Carson, C. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(20), 8242-8244. [Link]

  • Zhang, D. (2022). Study of Quantitative Structure-Activity Relationship Analysis (QSAR) for Drug Development. Journal of Pharmaceutical Chemistry & Chemical Science, 6(3), 205. [Link]

  • Computational Chemistry Glossary. (2024). QSAR (Quantitative Structure-Activity Relationship). [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • Pokrovsky, V., & Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Frontiers in Chemistry, 12, 1380924. [Link]

  • Wuts, P. G. M. (2007). The Role of Protective Groups in Organic Synthesis. In The Art of Drug Synthesis (pp. 1-24). John Wiley & Sons, Inc. [Link]

  • Zhang, J., & Trost, B. M. (n.d.). Asymmetric [3+2] Cycloaddition of Azomethine Ylides. MSU Chemistry. [Link]

  • Al-Aama, J. Y. (2022). Versatile Fluorine-Containing Building Blocks. Encyclopedia. [Link]

Sources

Protocols & Analytical Methods

Method

Protocols for 1,3-dipolar cycloaddition to form 4-substituted pyrrolidines

Application Note: Precision Synthesis of 4-Substituted Pyrrolidines via Catalytic 1,3-Dipolar Cycloaddition Executive Summary The pyrrolidine core is a "privileged scaffold" in medicinal chemistry, ubiquitous in alkaloid...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 4-Substituted Pyrrolidines via Catalytic 1,3-Dipolar Cycloaddition

Executive Summary

The pyrrolidine core is a "privileged scaffold" in medicinal chemistry, ubiquitous in alkaloids (e.g., nicotine, hygrine) and blockbuster pharmaceuticals (e.g., Ramipril, Saxagliptin). While 2- and 3-substituted pyrrolidines are synthetically accessible via standard chiral pool manipulations (from proline), 4-substituted pyrrolidines represent a greater synthetic challenge, often requiring de novo ring construction.

This guide details the 1,3-Dipolar Cycloaddition (1,3-DCA) of azomethine ylides with electron-deficient alkenes.[1] This method is the industry standard for generating highly substituted pyrrolidines with simultaneous control over up to four contiguous stereocenters. We focus specifically on protocols that install substituents at the C4-position , typically achieved by utilizing


-substituted dipolarophiles (e.g., nitrostyrenes, chalcones, cinnamates).

Mechanistic Principles & Regiocontrol

The reaction proceeds via the interaction of a 4


-electron 1,3-dipole (azomethine ylide) and a 2

-electron dipolarophile (alkene).
  • The Dipole: Generated in situ from

    
    -imino esters via deprotonation.
    
  • The Dipolarophile: An electron-deficient alkene (Michael acceptor).

  • Regioselectivity (The C4 Rule): To ensure substitution at the 4-position, the reaction relies on the electronic polarization of the reactants. The nucleophilic

    
    -carbon of the dipole (adjacent to the ester) typically attacks the electrophilic 
    
    
    
    -carbon of the dipolarophile. Therefore, using a dipolarophile with a substituent at the
    
    
    -position (e.g.,
    
    
    ) guarantees that the
    
    
    group resides at C4 in the final pyrrolidine ring.
Figure 1: Catalytic Cycle & Stereochemical Pathway

G Start Pre-Catalyst (AgOAc or Cu(OTf)2) Reagents Reagents: Imino Ester + Dipolarophile Start->Reagents Coordination Complex Active Metallo-Dipole (N-Metalated Azomethine Ylide) TS Transition State (Endo vs Exo) Complex->TS Dipolarophile Approach Product Cycloadduct (Pyrrolidine) TS->Product C-C Bond Formation Product->Start Protonolysis & Catalyst Turnover Reagents->Complex Deprotonation (Base) Base Base (Et3N or DBU) Base->Complex Activates

Caption: Catalytic cycle for metal-mediated 1,3-DCA. The metallo-dipole species is the key intermediate controlling stereochemistry.

Protocol A: Ag(I)-Catalyzed Diastereoselective Synthesis

Objective: Synthesis of polysubstituted pyrrolidines with high endo-selectivity. Silver acetate is preferred for its robustness and ability to operate under mild conditions.

Target Molecule: Methyl 4-phenyl-2-(aryl)pyrrolidine-3-carboxylate derivative. Key Reagents:

  • Dipole Precursor: Glycine methyl ester hydrochloride + Benzaldehyde (forms imine in situ).

  • Dipolarophile:

    
    -Nitrostyrene or Chalcone (Ensures C4 substitution).
    
  • Catalyst: AgOAc (Silver Acetate).

Experimental Workflow
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask (RBF), dissolve Glycine Methyl Ester HCl (1.0 equiv, 1.0 mmol) and the appropriate Aldehyde (1.0 equiv, 1.0 mmol) in DCM (5 mL).

    • Add

      
       (anhydrous) and stir at Room Temperature (RT) for 2 hours.
      
    • Filter off

      
       and concentrate in vacuo if isolating, or proceed directly (sequential addition is often acceptable). Note: Pre-forming the imine is recommended for higher yields.
      
  • Catalyst Complexation:

    • To the solution of the crude imine in Toluene (5 mL, 0.2 M), add AgOAc (5-10 mol%) and Triphenylphosphine (

      
      , 10-20 mol%) .
      
    • Why? The phosphine ligand stabilizes the Ag(I) complex and enhances solubility.

    • Add Triethylamine (

      
      , 1.2 equiv)  dropwise. The solution may darken slightly as the dipole forms.
      
  • Cycloaddition:

    • Add the Dipolarophile (e.g., trans-

      
      -nitrostyrene, 1.1 equiv) in one portion.
      
    • Stir the mixture at Room Temperature for 12–24 hours. Monitor by TLC (typically 30% EtOAc/Hexanes).

    • Optimization: If reaction is sluggish, heat to 40°C. Avoid high heat (>80°C) to prevent retro-cycloaddition.

  • Workup & Purification:

    • Filter the reaction mixture through a short pad of Celite to remove silver salts. Rinse with DCM.

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (Silica gel).

    • Eluent: Gradient Hexanes

      
       3:1 Hexanes/EtOAc.
      

Expected Outcome:

  • Yield: 80–95%

  • Stereochemistry: Major product is typically the endo-isomer (2,3-cis-3,4-cis relationship) due to secondary orbital interactions and metal chelation geometry.

Protocol B: Organocatalytic Enantioselective Synthesis

Objective: Metal-free synthesis suitable for late-stage pharmaceutical intermediates where trace metal contamination is a concern. Uses chiral hydrogen-bonding catalysts.

Catalyst: Chiral Thiourea or Squaramide (e.g., Takemoto's catalyst).

Experimental Workflow
  • Reaction Setup:

    • In a vial, dissolve the Imine (pre-formed, 0.2 mmol) in DCM or Toluene (2.0 mL).

    • Add the Chiral Thiourea Catalyst (10 mol%).

    • Cool the mixture to 0°C or -20°C . Lower temperatures enhance enantioselectivity (ee).

  • Addition:

    • Add the Dipolarophile (e.g., Maleimide or Chalcone, 0.24 mmol).

    • Add Base (typically 10 mol% of a mild base like 2,6-lutidine or just rely on the basicity of the imine if using specific activated substrates). Note: Many modern organocatalytic protocols use no external base if the dipole is sufficiently acidic.

  • Monitoring:

    • Stir at the set temperature for 24–48 hours. Organocatalytic rates are generally slower than metal-catalyzed ones.

  • Purification:

    • Direct load onto silica gel column.

    • Yield: 70–90%.

    • ee: >90% (dependent on catalyst/substrate match).

Troubleshooting & Optimization Guide

The success of 1,3-DCA relies on balancing the stability of the dipole with the reactivity of the alkene.

VariableRecommendationMechanistic Impact
Solvent Toluene (Standard), THF (Faster), DCM (Mild)Non-polar solvents (Toluene) often favor the tight ion-pair of the metal-dipole, enhancing diastereoselectivity.
Base

or DIPEA
Must be strong enough to deprotonate the

-carbon (

) but non-nucleophilic to avoid attacking the dipolarophile.
Ligand (Ag/Cu)

or BINAP
Ligands modulate the steric bulk around the metal, directly influencing the endo/exo ratio. Chiral ligands (Ferrocenyl ligands) induce enantioselectivity.
Temperature RT to 40°C High temps promote the retro-reaction (reversibility), leading to thermodynamic mixtures (often favoring exo). Low temps favor kinetic endo products.
Water Strictly Anhydrous Water quenches the metallo-dipole (protonation) leading to hydrolysis of the imine back to aldehyde + amine.
Figure 2: Optimization Decision Tree

Optimization Problem Issue Encountered LowYield Low Yield Problem->LowYield LowSelectivity Low Diastereoselectivity (Endo/Exo Mix) Problem->LowSelectivity NoReaction No Reaction Problem->NoReaction DrySolvent Dry Solvent/Add MS 4A LowYield->DrySolvent Hydrolysis? LowerTemp Lower Temp (-20°C) Change Ligand LowSelectivity->LowerTemp Kinetic Control StrongerBase Switch Base (DBU) or Heat (40-60°C) NoReaction->StrongerBase Dipole Formation?

Caption: Decision matrix for troubleshooting common 1,3-DCA failures.

References

  • Grigg, R., et al. (1988). X=Y-ZH Systems as potential 1,3-dipoles. Part 10. Intermolecular cycloaddition of imines of alpha-amino acid esters.Tetrahedron . Link

  • Carretero, J. C., et al. (2005). Cu(I)-Catalyzed Highly Exo-Selective and Enantioselective [3+2] Cycloaddition of Azomethine Ylides with Acrylates.[2]Journal of the American Chemical Society . Link

  • Nájera, C., & Sansano, J. M. (2007). Catalytic enantioselective 1,3-dipolar cycloaddition reaction of azomethine ylides and alkenes: the direct asymmetric synthesis of pyrrolidines.[3]Angewandte Chemie International Edition . Link

  • Vicario, J. L., et al. (2017). Organocatalytic Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides.Synthesis . Link

  • Schreiber, S. L., et al. (2003). Catalytic Asymmetric [3+2] Cycloaddition of Azomethine Ylides.[2][4][5] Development of a Versatile Stepwise, Three-Component Reaction for Diversity-Oriented Synthesis.Journal of the American Chemical Society . Link

Sources

Application

Application Notes and Protocols for Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate in Fragment-Based Drug Design

Introduction: The Strategic Value of Saturated Heterocyclic Scaffolds in Modern Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-thr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Saturated Heterocyclic Scaffolds in Modern Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3] By starting with small, low-molecular-weight fragments, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency.[2] Within the vast landscape of fragment libraries, there is a growing appreciation for scaffolds that possess a higher degree of three-dimensionality. While many traditional fragment libraries are dominated by flat, sp2-rich aromatic compounds, incorporating sp3-rich, saturated heterocyclic fragments offers significant advantages, including improved aqueous solubility, novel intellectual property opportunities, and better alignment with the complex, three-dimensional binding sites of many biological targets.[4][5][6]

This guide focuses on the application of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate , a fragment that exemplifies the virtues of sp3-rich design. This molecule incorporates two key saturated heterocyclic systems: a pyrrolidine ring and an oxane (tetrahydropyran) ring. The pyrrolidine scaffold is a versatile and privileged structure in medicinal chemistry, known for its ability to engage in crucial interactions with biological targets and its favorable physicochemical properties.[7][8] The oxane moiety, a common feature in many approved drugs, can improve solubility and metabolic stability while providing a vector for further chemical elaboration. The strategic combination of these two rings, along with the methyl ester functionality, presents a fragment with a well-defined three-dimensional shape and multiple points for potential interaction and subsequent optimization.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate in FBDD campaigns. We will delve into the fragment's physicochemical properties, provide detailed protocols for its screening via key biophysical techniques, and outline a strategic workflow for hit-to-lead optimization.

Physicochemical Properties and Rationale for Use

The suitability of a fragment for FBDD is governed by a set of physicochemical properties often referred to as the "Rule of Three".[9] These guidelines suggest that fragments should ideally have a molecular weight of less than 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated logP of less than 3. Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is designed to be compliant with these principles, making it an excellent candidate for fragment screening libraries.

PropertyEstimated ValueRationale for FBDD Suitability
Molecular Weight ~215 g/mol Well within the "Rule of Three" limit of <300 Da, ensuring it is small enough to bind to a variety of protein pockets.
cLogP < 3A low lipophilicity generally correlates with better aqueous solubility, which is crucial for biophysical screening assays.[10]
Hydrogen Bond Donors 1 (pyrrolidine N-H)Provides a key interaction point for forming hydrogen bonds with the target protein.
Hydrogen Bond Acceptors 3 (ester carbonyl, ester ether, oxane ether)Offers multiple opportunities for hydrogen bonding interactions, increasing the likelihood of binding.
Rotatable Bonds < 3A lower number of rotatable bonds reduces the entropic penalty upon binding, leading to higher ligand efficiency.
Fraction of sp3 Carbons HighThe high sp3 character confers a distinct three-dimensional shape, allowing for better exploration of non-flat binding sites compared to aromatic fragments.[4][5]

The presence of both a hydrogen bond donor (the secondary amine of the pyrrolidine) and multiple hydrogen bond acceptors, coupled with its defined stereochemistry, makes this fragment a rich source of potential interactions with a target protein.[8]

Experimental Workflow for Fragment Screening and Hit Validation

The successful identification of fragments that bind to a target protein requires sensitive biophysical techniques capable of detecting weak interactions.[11][12] Below are detailed protocols for three of the most powerful and widely used methods in FBDD: Nuclear Magnetic Resonance (NMR) Spectroscopy, Surface Plasmon Resonance (SPR), and X-ray Crystallography.

Overall FBDD Workflow

The following diagram illustrates a typical FBDD workflow, from initial fragment screening to lead optimization.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation & Characterization cluster_optimization Hit-to-Lead Optimization Screening Primary Screen (NMR, SPR, etc.) Hit_ID Hit Identification Screening->Hit_ID Ortho_Screen Orthogonal Screen (e.g., ITC, TSA) Hit_ID->Ortho_Screen Affinity Affinity Determination (KD) Ortho_Screen->Affinity Xray X-ray Crystallography SAR Structure-Activity Relationship (SAR) Xray->SAR Affinity->Xray Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A generalized workflow for a Fragment-Based Drug Design campaign.

Protocol 1: Fragment Screening using NMR Spectroscopy

NMR spectroscopy is a powerful technique for detecting weak fragment binding, providing information on the binding site and affinity.[11][13][14][15][16] Protein-observed 2D NMR experiments, such as the ¹H-¹⁵N HSQC, are particularly robust.[13][14]

Objective: To identify binding of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate to a ¹⁵N-labeled target protein by observing chemical shift perturbations (CSPs) or line broadening in the protein's NMR spectrum.

Materials:

  • ¹⁵N-labeled target protein (0.1-0.3 mM in a suitable NMR buffer, e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.5)

  • Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate stock solution (e.g., 100 mM in d6-DMSO)

  • NMR buffer

  • d6-DMSO

  • NMR tubes

Protocol:

  • Protein Preparation: Prepare a solution of the ¹⁵N-labeled target protein at the desired concentration in the NMR buffer. The buffer should contain 5-10% D₂O for the lock signal.

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone. This spectrum serves as the control against which all subsequent spectra will be compared.

  • Fragment Addition:

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a final concentration typically in the range of 0.5-2 mM. The final DMSO concentration should be kept constant across all samples and should not exceed 5%.

    • Causality Check: A high concentration of the fragment is used because fragment binding is typically weak, with dissociation constants (KD) in the micromolar to millimolar range.[11][14]

  • Data Acquisition: Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment mixture.

  • Data Analysis:

    • Overlay the reference spectrum with the spectrum of the protein-fragment mixture.

    • Look for chemical shift perturbations (CSPs) or significant line broadening of specific peaks. These changes indicate that the fragment is binding to the protein and affecting the chemical environment of the corresponding amino acid residues.[13]

    • Self-Validation: The observation of specific, localized CSPs for a subset of residues is a strong indicator of binding to a specific site, whereas widespread, non-specific changes may suggest aggregation or non-specific binding.

  • Hit Deconvolution (if screening in mixtures): If screening a mixture of fragments, and a positive hit is observed, each fragment in the mixture must be tested individually to identify the binder.[13]

  • Affinity Determination (Titration): To estimate the binding affinity (KD), perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment. Plot the chemical shift changes as a function of the fragment concentration and fit the data to a binding isotherm.[13][14]

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique that can detect the binding of small molecule fragments in real-time.[17][18][19][20][21] It provides valuable kinetic and affinity data.

Objective: To detect the binding of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate to an immobilized target protein and determine the binding kinetics (kon, koff) and affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore™)

  • Sensor chip (e.g., CM5 chip)

  • Target protein

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate solutions at various concentrations (e.g., 1 µM to 1 mM) in running buffer with matched DMSO concentration.

  • Control compounds (known binder and non-binder, if available)

Protocol:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

    • A reference flow cell should be prepared by performing the immobilization chemistry without the protein to serve as a control for non-specific binding and bulk refractive index changes.

  • Assay Development:

    • Optimize the running buffer and assay conditions. It is critical to match the DMSO concentration in the running buffer and the fragment solutions precisely to avoid false positives due to refractive index mismatches.[17]

  • Fragment Screening:

    • Inject a series of concentrations of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate over the target and reference flow cells.

    • Causality Check: A wide concentration range is necessary to accurately determine the KD, especially for weak binders. The response units (RU) observed are proportional to the molecular weight of the bound analyte, so for small fragments, the signals will be small, requiring a sensitive instrument.[21]

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain the specific binding sensorgrams.

    • Analyze the sensorgrams using a suitable binding model (e.g., steady-state affinity or kinetic analysis) to determine the KD, kon, and koff.

    • Self-Validation: A true binding event should be concentration-dependent and saturable. The binding response should fit well to a 1:1 binding model for a well-behaved interaction.

  • Hit Confirmation: Confirmed hits from the primary screen should be re-tested to ensure reproducibility.

Protocol 3: Fragment Screening using X-ray Crystallography

X-ray crystallography provides unparalleled structural information, revealing the precise binding mode of the fragment in the target's binding site.[9][22][23][24] This information is invaluable for the subsequent hit-to-lead optimization process.[24][25]

Objective: To determine the three-dimensional structure of the target protein in complex with Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate.

Materials:

  • High-quality crystals of the target protein.

  • Soaking solution (cryoprotectant buffer).

  • Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate stock solution (high concentration, e.g., 500 mM in DMSO).

  • Cryo-loops.

  • Liquid nitrogen.

  • Access to a synchrotron beamline.

Protocol:

  • Crystal Preparation: Grow high-quality, reproducible crystals of the target protein that are stable and diffract to a high resolution.[9]

  • Fragment Soaking:

    • Prepare a soaking solution containing the fragment at a high concentration (typically 10-50 mM). The final DMSO concentration should be tested for its effect on crystal integrity.

    • Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.

    • Causality Check: Soaking the crystal in a high concentration of the fragment increases the occupancy of the fragment in the binding site, making it visible in the electron density map.[25]

  • Cryo-cooling:

    • Briefly move the soaked crystal to a cryoprotectant solution (if not already included in the soaking buffer).

    • Loop out the crystal and flash-cool it in liquid nitrogen to prevent ice formation during data collection.

  • Data Collection: Collect a high-resolution X-ray diffraction dataset at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure using molecular replacement with the native protein structure as a model.

    • Carefully examine the resulting electron density map for evidence of the bound fragment.

    • Self-Validation: The electron density for the fragment should be unambiguous and consistent with its chemical structure. The binding mode should be chemically sensible, with clear interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

  • Refinement: Refine the model of the protein-fragment complex to obtain a high-quality final structure.

Hit-to-Lead Optimization Strategies

Once a fragment hit like Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate has been identified and its binding mode confirmed, the next step is to evolve it into a more potent, lead-like molecule.[26] This is typically achieved through three main strategies: fragment growing, linking, or merging.[25][27][28]

Hit_To_Lead Initial_Hit Initial Fragment Hit (e.g., Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate) Growing Fragment Growing (Adding functional groups to an exit vector) Initial_Hit->Growing Linking Fragment Linking (Connecting two fragments in adjacent pockets) Initial_Hit->Linking Merging Fragment Merging (Combining overlapping fragments) Initial_Hit->Merging Lead_Compound Potent Lead Compound Growing->Lead_Compound Linking->Lead_Compound Merging->Lead_Compound

Caption: Key strategies for hit-to-lead optimization in FBDD.

  • Fragment Growing: This is the most common approach, where the initial fragment is elaborated by adding chemical substituents that extend into adjacent pockets of the binding site, forming additional favorable interactions.[26][27] For Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate, potential growth vectors include the pyrrolidine nitrogen, the methyl ester, or derivatization of the oxane ring. Structure-guided design using the X-ray crystal structure is crucial for this strategy.

  • Fragment Linking: If another fragment is found to bind in a nearby, adjacent pocket, a chemical linker can be designed to connect the two fragments.[25][27] This can lead to a dramatic increase in potency due to the additive binding energies and reduced entropic penalty.

  • Fragment Merging: If a separate screening hit is identified that overlaps in binding mode with Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate, a new molecule can be designed that incorporates the key features of both fragments into a single scaffold.[26]

Conclusion

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is a high-quality, sp3-rich fragment that serves as an excellent starting point for FBDD campaigns. Its inherent three-dimensionality and balanced physicochemical properties make it well-suited for exploring the complex binding sites of therapeutically relevant proteins. By employing the robust biophysical and computational methods outlined in these application notes, researchers can effectively screen this fragment, validate its binding, and strategically optimize it into a potent and selective lead compound. The systematic application of these protocols, grounded in a clear understanding of the underlying scientific principles, will maximize the probability of success in the early stages of drug discovery.

References

  • Rich, R. L., & Myszka, D. G. (2011). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 2(9), 688-693. [Link]

  • Rees, D. C., Congreve, M., Carr, R. A., & Jhoti, H. (2004). Fragment-based lead discovery. Nature Reviews Drug Discovery, 3(8), 660-672. [Link]

  • Ciulli, A., & Abell, C. (2007). Fragment-based drug discovery: a practical approach. Current Opinion in Biotechnology, 18(6), 489-496. [Link]

  • Pellecchia, M., Sem, D. S., & Wüthrich, K. (2002). NMR in drug discovery. Nature Reviews Drug Discovery, 1(3), 211-219. [Link]

  • Wang, N., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103524. [Link]

  • Howard, S., & Abell, C. (2015). Applications of NMR in Fragment-Based Drug Design. In RSC Drug Discovery Series (No. 44, pp. 49-72). Royal Society of Chemistry. [Link]

  • Winegarden, N., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Medicinal Chemistry Letters, 13(7), 1145-1151. [Link]

  • Aragen Bioscience. (2025). SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules. Aragen Tech Note. [Link]

  • Erlanson, D. A., et al. (2016). Twenty years on: the impact of fragments on drug discovery. Nature Reviews Drug Discovery, 15(9), 605-619. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Methods in Molecular Biology, 992, 357-371. [Link]

  • Foley, D. J., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection. Angewandte Chemie International Edition, 55(42), 13244-13248. [Link]

  • Eldesouky, H. E., et al. (2024). Computational fragment-based drug design of potential Glo-I inhibitors. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

  • Wollenhaupt, J., et al. (2022). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments, (183), e62208. [Link]

  • Spring, D. R., et al. (2016). Partially Saturated Bicyclic Heteroaromatics as an sp3-Enriched Fragment Collection. University of Cambridge. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita Services. [Link]

  • Davies, T. G., & Tickle, I. J. (2012). Fragment screening using X-ray crystallography. Topics in Current Chemistry, 317, 33-59. [Link]

  • de Sousa, L. R., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 577. [Link]

  • van den Bedem, H. (2021). Approaches to Fragment-Based Drug Design. HU University of Applied Sciences Utrecht. [Link]

  • Proteros. (2026). Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. Proteros Biostructures. [Link]

  • Langrea, R. (2022). Computational Approaches in Fragment Based Drug Design. Drug Designing: Open Access, 11(6). [Link]

  • Iacob, E. (2018). To Design and Develop Semi-Saturated and Unsaturated Bicyclic Heterocycles for Fragment-Based Drug Discovery (FBDD) Campaigns. University of Cambridge. [Link]

  • Evotec. (n.d.). Crystallographic Fragment Screening Services. Evotec. [Link]

  • Kholod, A. D., et al. (2023). Decomposition of Small Molecules for Fragment-Based Drug Design. Molecules, 28(11), 4337. [Link]

  • Obeng, S., et al. (2024). Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptors Ligands as Potentially Safer Analgesics. ACS Chemical Neuroscience, 15(1), 133-157. [Link]

  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Saturated Heterocycles with Applications in Medicinal Chemistry. Journal of Medicinal Chemistry, 57(19), 7961-8014. [Link]

  • Li, Q., & Li, D. (2018). Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Frontiers in Pharmacology, 9, 396. [Link]

  • Deep Origin. (2024). Fragment-Based Drug Design (FBDD). Computational Chemistry Glossary. [Link]

  • Michael, D. (2024). Recent Advances in Fragment-Based Drug Design: Applications in Medicinal Chemistry. Research and Reviews: Journal of Medicinal and Organic Chemistry, 11, 009. [Link]

  • Iannitelli, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4837. [Link]

  • Hayashi, Y., et al. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 10(36), 7277-7281. [Link]

  • Hayashi, Y., et al. (2012). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF on ResearchGate. [Link]

  • Fiveable. (2025). Physicochemical properties. Medicinal Chemistry Study Guide. [Link]

  • Erlanson, D. A., & Jahnke, W. (2024). Fragment-to-Lead Medicinal Chemistry Publications in 2024: A Tenth Annual Perspective. Journal of Medicinal Chemistry. [Link]

  • Scott, J. D., et al. (2014). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters, 5(7), 803-808. [Link]

  • Comins, D. L., & Dehghani, A. (1993). Synthesis of 4-Alkyl-pyrrolidine-3-carboxylic Acid Stereoisomers. Tetrahedron Letters, 34(4), 629-632. [Link]

  • Lu, W., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences, 7, 180. [Link]

  • Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369324. [Link]

  • CN111072543B - Preparation method and application of (3R,4S) -4-ethylpyrrolidine-3-carboxylic acid compound.
  • WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives.
  • Mould, D. P., et al. (2017). Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. Bioorganic & Medicinal Chemistry Letters, 27(20), 4648-4652. [Link]

  • Szychowski, K. A., et al. (2022). New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. Molecules, 27(19), 6595. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Substituted Pyrrolidines

Welcome to the technical support center for the synthesis of 4-substituted pyrrolidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synt...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-substituted pyrrolidines. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing this privileged heterocyclic scaffold. Here, we address common challenges, answer frequently asked questions, and provide field-proven insights to improve your experimental outcomes.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on mechanistic principles and established laboratory practices.

Issue 1: Low or No Yield of the Desired Pyrrolidine

Question: My reaction to synthesize a 4-substituted pyrrolidine is resulting in a very low yield or no product at all. What are the common causes and how can I systematically troubleshoot this?

Answer: A low or negligible yield is a frequent yet solvable issue. The root cause often falls into one of three categories: inactive reagents/catalyst, suboptimal reaction kinetics, or product degradation/loss. A systematic approach is crucial for diagnosis.[1]

Diagnostic Workflow:

First, let's determine the nature of the problem with a simple workflow.

LowYield_Troubleshooting Start Low Yield Observed Check_TLC Analyze Reaction Mixture (TLC/LC-MS) Start->Check_TLC Incomplete_Rxn Problem: Incomplete Reaction Check_TLC->Incomplete_Rxn Starting Material Dominates Side_Products Problem: Degradation or Competing Side Reactions Check_TLC->Side_Products New Spots/ Side Products Formed Clean_Baseline Problem: Catalyst Inactivity or Loss During Workup Check_TLC->Clean_Baseline Clean Baseline, No Product Sol_Kinetics Solution: • Increase temperature • Extend reaction time • Increase catalyst loading Incomplete_Rxn->Sol_Kinetics Cause: Slow Kinetics Sol_Reagents Solution: • Verify reagent purity/activity • Check stoichiometry • Use fresh solvent Incomplete_Rxn->Sol_Reagents Cause: Inactive Reagents/ Catalyst Sol_Temp Solution: • Lower reaction temperature • Monitor for degradation over time Side_Products->Sol_Temp Cause: Thermal Instability Sol_Side_Rxn Solution: • Re-evaluate mechanism • Change solvent or catalyst • See specific troubleshooting guides Side_Products->Sol_Side_Rxn Cause: Undesired Pathway Sol_Catalyst Solution: • Ensure inert atmosphere (if needed) • Purify reagents to remove inhibitors Clean_Baseline->Sol_Catalyst Cause: Catalyst Poisoning/ Decomposition Sol_Workup Solution: • Optimize extraction pH • Use alternative purification (e.g., crystallization) Clean_Baseline->Sol_Workup Cause: Product Loss

Caption: A workflow for diagnosing the cause of low reaction yields.

Detailed Solutions:

  • Verify Reagent and Catalyst Integrity:

    • Cause: Reagents may have degraded, or the catalyst may be inactive. For instance, in reductive amination, the reducing agent (e.g., sodium triacetoxyborohydride) can be sensitive to moisture.[2]

    • Solution: Use freshly opened or purified reagents. If using a metal catalyst, ensure it has not been deactivated by exposure to air or other contaminants. Confirm the stoichiometry, especially of the limiting reagent.[3]

  • Optimize Reaction Conditions (Kinetics):

    • Cause: The reaction may be too slow under the current conditions.

    • Solution: Gradually increase the reaction temperature while monitoring for side product formation. If the reaction is known to be slow, simply extending the reaction time may be sufficient. Consider a modest increase in catalyst loading, but be aware of potential side reactions.[1]

  • Address Product/Reagent Instability:

    • Cause: The desired product or a key intermediate might be unstable under the reaction conditions (e.g., high temperature, acidic/basic environment).

    • Solution: Run the reaction at a lower temperature for a longer duration. If the product is sensitive to pH, ensure the workup procedure is buffered or neutralized appropriately. For example, in Paal-Knorr synthesis, strongly acidic conditions can promote the formation of furan byproducts instead of the desired pyrrolidine.[3]

  • Re-evaluate the Workup and Purification:

    • Cause: The target molecule may be lost during extraction or purification. For example, highly polar pyrrolidines may have some water solubility, leading to poor recovery during aqueous workup.

    • Solution: Before quenching, take a sample for LC-MS analysis to confirm product formation. If the product is present, optimize the workup. This may involve adjusting the pH of the aqueous layer to suppress the basicity of the pyrrolidine nitrogen, thereby increasing its solubility in the organic phase, or using a different extraction solvent.[2][4]

Issue 2: Poor Stereoselectivity in [3+2] Cycloadditions

Question: My 1,3-dipolar cycloaddition of an azomethine ylide is producing a mixture of diastereomers. How can I improve the diastereoselectivity?

Answer: Achieving high stereoselectivity in [3+2] cycloadditions is a common goal and is highly dependent on controlling the transition state geometry. Both steric and electronic factors play a critical role.[5][6] The choice of catalyst, substituents on both the ylide and the dipolarophile, and reaction conditions are your primary tools for optimization.

Key Factors Influencing Diastereoselectivity:

Stereoselectivity_Factors cluster_factors Controlling Factors Diastereoselectivity Diastereoselectivity in [3+2] Cycloaddition Catalyst Catalyst System (Metal & Ligand) Diastereoselectivity->Catalyst Sterics Steric Hindrance (Substituents R1, R2) Diastereoselectivity->Sterics Electronics Electronic Effects (Dipolarophile EWG) Diastereoselectivity->Electronics Conditions Reaction Conditions (Solvent, Temperature) Diastereoselectivity->Conditions Note1 e.g., Ag(I)/Fesulphos for exo selectivity Catalyst->Note1 Chiral ligands induce facial selectivity Note2 e.g., N-benzyl vs. N-methyl on ylide improves d.r. Sterics->Note2 Bulky groups favor less hindered transition state Note3 e.g., Oxazolidinone vs. acrylate dipolarophiles Electronics->Note3 Stronger EWG can alter transition state energy

Caption: Key factors that control diastereoselectivity in azomethine ylide cycloadditions.

Strategies for Improvement:

  • Modify Substituents for Steric Control:

    • Principle: Increasing the steric bulk of substituents on either the azomethine ylide or the dipolarophile can create a stronger facial bias in the transition state, favoring one diastereomer.

    • Actionable Insight: For unstabilized azomethine ylides generated from amides, increasing the steric demand of the N-substituent (e.g., from methyl to benzyl) has been shown to significantly improve diastereocontrol.[7][8]

  • Select an Appropriate Catalyst System:

    • Principle: Chiral Lewis acid catalysts coordinate to the dipolarophile, creating a chiral environment that directs the approach of the ylide. The choice of metal and ligand is critical.[9][10]

    • Actionable Insight: Silver(I) and Copper(I) complexes with chiral ligands are widely used. For example, using different catalysts like Cu(I) or Ag(I) with the same substrates can sometimes favor different diastereomers (exo vs. endo).[10]

  • Tune the Dipolarophile's Electronic Properties:

    • Principle: The nature of the electron-withdrawing group (EWG) on the dipolarophile influences the frontier molecular orbital energies and the asynchronicity of the transition state, which in turn affects selectivity.[6]

    • Actionable Insight: Switching from a simple ester (e.g., methyl acrylate) to a more coordinating or sterically demanding EWG (e.g., an N-enoyl oxazolidinone) can dramatically alter both regio- and diastereoselectivity.[6]

Table 1: Effect of N-Substituent on Diastereoselectivity Data synthesized from trends described in referenced literature.[7][8]

N-Substituent (R) on Amide PrecursorDipolarophileTypical Diastereomeric Ratio (d.r.)Causality
MethylMethyl AcrylateModerate (e.g., 5:1)Lower steric hindrance allows for multiple competing transition states.
BenzylMethyl AcrylateGood to Excellent (>10:1)Increased steric bulk of the benzyl group effectively blocks one face of the ylide, leading to higher facial selectivity.[8]
PhenylN-Phenyl MaleimideExcellent (>20:1)The combination of a sterically demanding N-substituent and a conformationally rigid dipolarophile maximizes stereocontrol.
Issue 3: Formation of Furan Byproduct in Paal-Knorr Synthesis

Question: I am attempting a Paal-Knorr synthesis of a pyrrolidine from a 1,4-dicarbonyl compound and a primary amine, but I'm isolating a significant amount of a furan byproduct. Why is this happening?

Answer: Furan formation is a classic competing pathway in the Paal-Knorr synthesis. The reaction proceeds via the formation of a hemiaminal intermediate, which must then cyclize and dehydrate. Under strongly acidic conditions, the direct acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound to form a furan can outcompete the reaction with the amine.[3]

Solutions to Minimize Furan Formation:

  • Strict pH Control:

    • Principle: The key is to maintain a pH that is high enough to ensure a sufficient concentration of the free amine for nucleophilic attack, but low enough to facilitate the dehydration steps.

    • Actionable Insight: The reaction should be conducted under neutral or weakly acidic conditions (pH 4-6). Using strong mineral acids (e.g., HCl, H₂SO₄) will strongly favor furan formation. Opt for a weak acid catalyst like acetic acid if one is needed.[3]

  • Amine Stoichiometry:

    • Principle: Using an excess of the amine can shift the equilibrium towards the formation of the hemiaminal and subsequent pyrrolidine product, according to Le Châtelier's principle.

    • Actionable Insight: Use a slight excess (1.1-1.5 equivalents) of the primary amine. If the amine is valuable, careful control of pH becomes even more critical.

  • Reaction Monitoring:

    • Principle: Early detection of furan formation allows for timely adjustment of reaction conditions.

    • Actionable Insight: Monitor the reaction progress closely by TLC or GC-MS. Furans are typically less polar than the corresponding pyrrolidines and will have a higher Rf value. If furan formation is observed early, consider adding a mild base to adjust the pH.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common and versatile strategies for synthesizing the 4-substituted pyrrolidine core?

A1: Several powerful strategies exist, with the choice depending on the desired substitution pattern, stereochemistry, and available starting materials. The three most prevalent methods are:

  • [3+2] Dipolar Cycloaddition: This is arguably the most powerful method for building the pyrrolidine ring. It involves the reaction of an azomethine ylide (a 1,3-dipole) with a dipolarophile (typically an electron-deficient alkene). This method is highly atom-economical and can create up to four stereocenters in a single step with high control.[6][11]

  • Intramolecular Cyclization: This strategy involves forming the ring from a linear precursor that already contains the nitrogen atom. Common examples include the intramolecular aza-Michael addition, where an amine attacks a tethered α,β-unsaturated system, and reductive amination of 1,4-dicarbonyl compounds (Paal-Knorr synthesis).[12][13][14]

  • Functionalization of Existing Pyrrolidine Scaffolds: For many applications, commercially available chiral precursors like proline or 4-hydroxyproline are used as starting materials. These compounds provide a pre-formed, enantiopure pyrrolidine ring that can be chemically modified to introduce the desired substituents.[15][16]

Q2: I need to synthesize an enantiomerically pure 4-substituted pyrrolidine. What is the best approach?

A2: There are two primary strategies for achieving enantioselectivity:

  • Asymmetric Catalysis: This is a highly efficient approach where a small amount of a chiral catalyst is used to induce enantioselectivity. The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a premier example, where chiral metal complexes or organocatalysts create a chiral environment for the cycloaddition.[5][10][17] This method builds the chiral centers during the ring-forming step.

  • Chiral Pool Synthesis: This strategy utilizes readily available, inexpensive, and enantiomerically pure starting materials, most commonly L-proline or L-4-hydroxyproline.[15] The inherent chirality of the starting material is carried through a series of reactions to direct the stereochemistry of the final product. This is a robust and often predictable method for accessing specific stereoisomers.

Q3: When performing an N-alkylation on a pyrrolidine, I am getting over-alkylation, resulting in a quaternary ammonium salt. How can I prevent this?

A3: Over-alkylation is a common issue because the secondary amine product is often more nucleophilic than the starting primary amine (if you are starting from pyrrolidine itself) or equally reactive. To favor mono-alkylation:

  • Control Stoichiometry: Use a significant excess of the pyrrolidine relative to the alkylating agent. This is not always practical if the pyrrolidine is the more valuable reagent.[3]

  • Slow Addition: Add the alkylating agent slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, minimizing the chance of the mono-alkylated product reacting a second time.[3]

  • Use a Protecting Group: If other functional groups on the pyrrolidine need to be modified, it is often best to protect the nitrogen first with a group like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), perform the other reactions, and then deprotect and perform the N-alkylation as the final step.[3]

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a Polysubstituted Pyrrolidine via Iridium-Catalyzed [3+2] Cycloaddition

This protocol is adapted from a general method for the reductive generation of azomethine ylides from tertiary amides for subsequent cycloaddition.[7][8]

Reaction Scheme: N-benzyl-N-(2-(methoxycarbonyl)ethyl)benzamide + tert-butyl acrylate → highly substituted pyrrolidine

Materials:

  • N-benzyl-N-(2-(methoxycarbonyl)ethyl)benzamide (1.0 eq)

  • tert-butyl acrylate (1.5 eq)

  • Vaska's complex [IrCl(CO)(PPh₃)₂] (1 mol%)

  • Tetramethyldisiloxane (TMDS) (2.0 eq)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add N-benzyl-N-(2-(methoxycarbonyl)ethyl)benzamide (e.g., 0.5 mmol, 1.0 eq) and Vaska's complex (0.005 mmol, 1 mol%).

  • Add anhydrous toluene (2.5 mL) via syringe to dissolve the solids.

  • Add tert-butyl acrylate (0.75 mmol, 1.5 eq) to the solution via syringe.

  • Finally, add tetramethyldisiloxane (TMDS) (1.0 mmol, 2.0 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Reaction Monitoring: Monitor the consumption of the starting amide by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired polysubstituted pyrrolidine. The product is expected to be formed with high diastereoselectivity.[7][8]

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions. MDPI. [Link]

  • Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Communications (RSC Publishing). [Link]

  • The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. ACS Publications. [Link]

  • Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters - ACS Publications. [Link]

  • Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. [Link]

  • Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. MDPI. [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • A facile aminocyclization for the synthesis of pyrrolidine and piperidine derivatives. Chemical Communications (RSC Publishing). [Link]

  • A new path to enantioselective substituted pyrrolidines. Mapping Ignorance. [Link]

  • Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of Chiral Benzimidazole‐Pyrrolidine Derivatives and their Application in Organocatalytic Aldol and Michael Addition Reactions. Taylor & Francis Online. [Link]

  • Diastereoselective Pyrrolidine Synthesis via Copper Promoted Intramolecular Aminooxygenation of Alkenes. PMC. [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]

  • Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC. [Link]

  • Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. ACS Publications. [Link]

  • (A) [Co(TPP)]-catalyzed formation of pyrrolidine 4 via in situ... ResearchGate. [Link]

  • Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. [Link]

  • Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

  • The synthesis of aracemic 4-substituted pyrrolidinones and 3-substituted pyrrolidines. An asymmetric synthesis of (-)-rolipram. The Journal of Organic Chemistry - ACS Publications. [Link]

  • An efficient strategy for the synthesis of polysubstituted chromeno[4,3-b]pyrrolidine derivatives. Chemical Communications (RSC Publishing). [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • 11 questions with answers in PYRROLIDINES. ResearchGate. [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. [Link]

  • Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC. [Link]

  • Recent Advances in Organocatalytic Synthesis and Catalytic Activity of Substituted Pyrrolidines. Bentham Science Publishers. [Link]

  • Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines. White Rose Research Online. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

Sources

Optimization

Technical Support Center: Purification of Polar Pyrrolidine Derivatives

Current Status: Operational Ticket Topic: Resolution of streaking, low recovery, and detection issues for hydrophilic pyrrolidine analogs. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Resolution of streaking, low recovery, and detection issues for hydrophilic pyrrolidine analogs. Assigned Specialist: Senior Application Scientist, Separation Sciences.

Introduction: The Chemistry of the Challenge

Purifying pyrrolidine derivatives is notoriously difficult due to two intrinsic chemical properties:

  • High Basicity: The secondary amine in a pyrrolidine ring typically has a

    
     of 11.2–11.3. On standard silica gel, these amines protonate upon contact with acidic silanol groups (
    
    
    
    ,
    
    
    ~5), forming strong ionic bonds. This results in severe peak tailing (streaking) and irreversible mass loss.
  • High Polarity: Many bioactive pyrrolidine derivatives possess additional polar groups (hydroxyls, amides), rendering them water-soluble and difficult to extract into organic solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

This guide provides self-validating protocols to overcome these thermodynamic barriers.

Visual Decision Matrix: Method Selection

Before beginning, use this logic flow to select the correct purification strategy based on your compound's specific properties.[1]

PurificationStrategy Start Start: Characterize Pyrrolidine Solubility Is it soluble in DCM/EtOAc? Start->Solubility UV_Active Is it UV Active? Solubility->UV_Active Yes SCX SCX Cartridge (Catch & Release) Solubility->SCX No (Stuck in Water) NP_Flash Normal Phase Flash (DCM:MeOH + Amine Modifier) UV_Active->NP_Flash Yes Detection Detection Method UV_Active->Detection No HILIC HILIC / C18-Aq (Reverse Phase) SCX->HILIC If SCX Fails Stains Stain: Ninhydrin/Dragendorff Detection->Stains No Chromophore UV_Det Standard UV (254/280nm) Detection->UV_Det Has Chromophore

Figure 1: Decision tree for selecting purification and detection methods based on solubility and chromophore presence.

Module 1: Chromatography Troubleshooting

Issue: "My compound streaks from the baseline to the solvent front on silica."

Root Cause: Acid-base interaction between the pyrrolidine amine and silica silanols. The Fix: You must neutralize the silica surface before and during the run.

Protocol: The "Basified Silica" Method

Do not simply add triethylamine (TEA) to your mobile phase. You must passivate the column first.

  • Mobile Phase Preparation:

    • Prepare a mixture of DCM:MeOH (e.g., 90:10).

    • Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (

      
      ) .
      
    • Note:

      
       is preferred for MS applications as it is volatile; TEA can suppress ionization in Mass Spec.
      
  • Column Passivation (Crucial Step):

    • Flush the silica column with 3 Column Volumes (CV) of the basified mobile phase before loading your sample.

    • Validation: Check the pH of the eluent exiting the column. It must be basic (pH > 8). If it is neutral/acidic, the silica is still "eating" your base; flush longer.

  • The Run:

    • Load your sample (liquid load in DCM or dry load on Celite).

    • Run the gradient.[1][2][3]

    • Result: The pyrrolidine will elute as a tight band rather than a streak.

Data: Solvent System Efficacy

Solvent SystemModifierApplication
DCM : MeOH (9:1) NoneAvoid. Causes severe tailing.
DCM : MeOH (9:1) 1% TEAGood for simple pyrrolidines. TEA is hard to remove (high bp).
DCM : MeOH (9:1) 1%

Best. "Magic Bullet" for polar amines. Volatile.
CHCl

: MeOH : NH

OH
80:19:1For highly polar derivatives that stick to the baseline.

Module 2: Advanced Purification (SCX)

Issue: "My compound is water-soluble and won't extract into DCM."

Root Cause: The compound is too polar for liquid-liquid extraction (LLE). The Fix: Strong Cation Exchange (SCX) chromatography ("Catch and Release").[4]

Protocol: SCX Cartridge Workflow

This method uses the basicity of the pyrrolidine to capture it on an acidic resin, wash away impurities, and release it with base.

Materials: SCX Cartridge (silica-bonded propylsulfonic acid).

  • Conditioning:

    • Flush cartridge with MeOH (2 CV) followed by Water (2 CV).

  • Loading (The "Catch"):

    • Dissolve crude mixture in 5% Acetic Acid in Water (or MeOH).

    • Load onto cartridge.[2][5][6][7][8] The pyrrolidine (protonated) binds to the sulfonic acid resin. Neutral impurities pass through.

  • Washing:

    • Flush with MeOH (3 CV).

    • Validation: Analyze this fraction by TLC.[1][9][10] It should contain non-basic impurities. Your product is still on the column.

  • Elution (The "Release"):

    • Flush with 2M Ammonia in Methanol (2-3 CV).

    • The ammonia deprotonates the pyrrolidine, breaking the ionic bond.

    • Collect this fraction and concentrate.

SCX_Workflow Load Load Sample (Acidic pH < 4) Bind Pyrrolidine Binds (R-NH2+ --- SO3-) Load->Bind Wash Wash MeOH (Remove Neutrals) Bind->Wash Elute Elute NH3/MeOH (Release Product) Wash->Elute

Figure 2: The "Catch and Release" mechanism for isolating basic amines.

Module 3: Aqueous Extraction

Issue: "I need to extract my product from water, but it stays in the aqueous layer."

Root Cause: High water solubility of polar pyrrolidines. The Fix: Use high-polarity organic blends and the "Salting Out" effect.

The "Magic Solvent" Recipe: Standard DCM is often too non-polar. Use Chloroform:Isopropanol (3:1) .[11]

Protocol:

  • Saturate the aqueous layer with solid NaCl (Salting out).

  • Adjust aqueous pH to >12 (ensure pyrrolidine is free-based).

  • Extract 3x with CHCl

    
    :IPA (3:1) .
    
    • Why? The alcohol (IPA) acts as a phase transfer catalyst and hydrogen-bond donor, pulling the polar amine into the organic phase.

  • Dry over

    
     (Sodium Sulfate) rather than 
    
    
    
    (Magnesium Sulfate), as amines can sometimes coordinate to Magnesium salts, reducing yield.

Module 4: Detection (No UV Activity)

Issue: "My compound is invisible on TLC under UV light."

Root Cause: The pyrrolidine ring lacks a conjugated


-system (chromophore).
The Fix:  Chemical derivatization (Staining).

Recommended Stains:

StainTarget GroupPreparationColor Result
Ninhydrin Primary/Secondary Amines1.5g Ninhydrin in 100mL n-Butanol + 3mL AcOH.Red/Pink (requires heat).
Dragendorff Tertiary/Quaternary AminesBismuth subnitrate + Potassium Iodide in AcOH/H2O.Orange spots on yellow background.[12]
Iodine Chamber UniversalSolid Iodine crystals in a jar.Brown/Yellow spots (reversible).[10]
KMnO

Universal Oxidizer1.5g KMnO

+ 10g K

CO

in 200mL H

O.
Yellow spots on purple background.

Expert Tip: For secondary pyrrolidines, Ninhydrin is the gold standard. If you have alkylated the nitrogen (tertiary amine), Ninhydrin will NOT work; switch to Dragendorff or Iodine .

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Blog. Link

  • Teledyne ISCO. "RediSep SCX Column: Purification Tactic for Basic Compounds." Teledyne ISCO Application Notes. Link

  • University of Rochester. "Workup for Polar and Water-Soluble Solvents." Not Voodoo X. Link

  • ThermoFisher Scientific. "Ion Exchange SPE Optimized for Amino Acid Enrichment." ThermoFisher Application Protocols. Link

  • Reach Devices. "TLC Stains: Recipes and Methods." Reach Devices Technical Resources. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS/MS Fragmentation of Methyl 4-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxylate

Introduction In modern drug discovery and development, the rapid and accurate structural elucidation of novel chemical entities is paramount. Small molecules incorporating saturated heterocyclic scaffolds, such as pyrrol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and development, the rapid and accurate structural elucidation of novel chemical entities is paramount. Small molecules incorporating saturated heterocyclic scaffolds, such as pyrrolidine and tetrahydropyran rings, are prevalent due to their favorable physicochemical properties. Methyl 4-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxylate (Figure 1) represents a archetypal structure whose characterization by liquid chromatography-tandem mass spectrometry (LC-MS/MS) presents both opportunities and challenges. The presence of a basic pyrrolidine nitrogen atom significantly influences the molecule's ionization and subsequent fragmentation behavior.

This guide provides an in-depth, predictive analysis of the fragmentation pattern of this compound under electrospray ionization (ESI) conditions. As a Senior Application Scientist, my objective is not merely to list potential product ions but to explain the causal mechanisms behind their formation. We will explore the primary fragmentation pathways under standard collision-induced dissociation (CID) and compare this with an alternative, problem-solving approach—in-source fragmentation (ISF)—which can overcome common challenges associated with basic moieties.[1][2] This guide is designed for researchers and drug development professionals who rely on LC-MS for the structural confirmation and impurity profiling of complex heterocyclic molecules.

Note on the Analyte: The topic specifies "methyl 4-(tetrahydro-2H-pyran-4-yl)pyrrolidine". To provide a meaningful fragmentation analysis, this guide will assume the structure is Methyl 4-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxylate , a common synthetic building block.

  • Molecular Formula: C₁₁H₁₉NO₃

  • Monoisotopic Mass: 213.1365 g/mol

  • Protonated Precursor [M+H]⁺: m/z 214.1438

Part 1: Predicted Fragmentation Pathway under Collision-Induced Dissociation (CID)

The fragmentation of a protonated molecule in the gas phase is governed by its chemical structure, proton affinity, and the energy applied. For the target analyte, the pyrrolidine nitrogen is the most basic site and will be the primary site of protonation in positive-mode ESI. This localized charge directs the subsequent fragmentation cascade.

Key Fragmentation Mechanisms
  • Loss of Methanol from the Ester: A common fragmentation pathway for methyl esters is the neutral loss of methanol (CH₃OH, 32.0262 Da). This is often a low-energy process that results in a stable acylium ion.

  • Cleavage of the Pyrrolidine Ring: The charge on the nitrogen can induce ring-opening of the pyrrolidine scaffold, followed by the loss of small neutral molecules.

  • Inter-ring C-C Bond Cleavage: The bond connecting the pyrrolidine and tetrahydropyran (THP) rings is a likely point of cleavage. Due to the charge being stabilized on the nitrogen, the fragment containing the pyrrolidine ring is expected to be the observed ion.

  • Tetrahydropyran (THP) Ring Fragmentation: The THP ring can undergo its own characteristic fragmentation, typically involving ring-opening adjacent to the ether oxygen, followed by α-cleavage.[3]

Proposed Fragmentation Cascade

The protonated precursor at m/z 214.14 is expected to follow several competing fragmentation pathways upon CID. The major predicted product ions are detailed in Table 1 and visualized in the diagram below.

G Precursor [M+H]⁺ m/z 214.14 Frag182 m/z 182.11 Precursor->Frag182 -CH₃OH (32.03 Da) Frag154 m/z 154.08 Precursor->Frag154 -COOCH₃ (59.02 Da) -H Frag128 m/z 128.08 Precursor->Frag128 -C₅H₁₀O (86.07 Da) (Neutral THP loss) Frag182->Frag154 Frag97 m/z 97.04 Frag128->Frag97 -OCH₃ (31.02 Da) Frag70 m/z 70.07 Frag128->Frag70 -COOCH₃ (59.02 Da) caption Predicted CID Fragmentation Pathway

Caption: Predicted CID fragmentation pathway for [M+H]⁺ of the target analyte.

Table 1: Predicted Product Ions and Their Origins

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Lost FragmentProposed Product Ion Structure
214.14182.1132.03CH₃OHAcylium ion from loss of methanol
214.14154.0860.06C₂H₄O₂ + H₂Loss of methyl formate and hydrogen
214.14128.0886.06C₅H₁₀ONeutral loss of the entire THP ring
128.0897.0431.04•OCH₃Loss of methoxy radical from m/z 128
128.0870.0758.01C₂H₂O₂Loss of the ester group from m/z 128

The most diagnostically significant fragmentation is predicted to be the neutral loss of the tetrahydropyran ring (C₅H₁₀O, 86.06 Da) , leading to the fragment at m/z 128.08 . This corresponds to the protonated methyl proline ion. Subsequent fragmentation of this ion, such as the loss of the ester group, would further confirm the structure of the pyrrolidine portion of the molecule.

Part 2: The "Pyrrolidine Problem" and an In-Source Fragmentation (ISF) Strategy

A significant challenge in the MS/MS analysis of compounds containing a pyrrolidine or similar basic moiety is the tendency for the charge to be sequestered by the nitrogen atom.[1][2] This often leads to fragmentation spectra dominated by a single, highly stable immonium ion (e.g., m/z 70.07 for the pyrrolidine ring itself after loss of substituents). This phenomenon can suppress the formation of other structurally informative fragments, hindering a complete elucidation.

To overcome this, we can employ a strategy that intentionally utilizes In-Source Fragmentation (ISF) . By increasing the energy in the ion source (e.g., by raising the cone or skimmer voltage), we can induce fragmentation before the precursor ion is isolated in the quadrupole. This allows us to generate a structurally significant fragment ion and select it as the precursor for a subsequent MS/MS (pseudo-MS³) experiment.

Comparative Workflow: Standard CID vs. ISF-CID

The diagram below contrasts the standard MS/MS workflow with the proposed ISF-MS/MS workflow, which provides deeper structural insight.

G cluster_0 Standard CID Workflow cluster_1 ISF-CID Workflow A1 Ion Source [M+H]⁺ (m/z 214) A2 Q1: Isolate Precursor (m/z 214) A1->A2 A3 Q2: Collision Cell (CID) Fragment m/z 214 A2->A3 A4 Q3/TOF: Detect Products (m/z 128, 70, etc.) Potentially dominated by m/z 70 A3->A4 B1 Ion Source (High Energy) [M+H]⁺ → [M-THP+H]⁺ (m/z 214 → m/z 128) B2 Q1: Isolate ISF Fragment (m/z 128) B1->B2 B3 Q2: Collision Cell (CID) Fragment m/z 128 B2->B3 B4 Q3/TOF: Detect Products (m/z 97, 70, etc.) Rich fragmentation of core B3->B4 caption Comparison of MS/MS Workflows

Caption: Standard CID vs. ISF-CID workflows for enhanced structural analysis.

This ISF approach allows for targeted fragmentation of the pyrrolidine core (m/z 128.08), revealing product ions that might otherwise be suppressed, thereby providing more comprehensive structural verification.[1][2]

Part 3: Experimental Protocol for Fragmentation Analysis

This section provides a detailed, self-validating protocol for confirming the predicted fragmentation pathways of methyl 4-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxylate.

I. Liquid Chromatography Method
  • Rationale: A reversed-phase method provides robust separation for moderately polar small molecules. The use of formic acid as a mobile phase additive ensures efficient protonation for positive-mode ESI.[4]

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-9 min: 95% B

    • 9-10 min: 95% to 5% B

    • 10-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

II. Mass Spectrometry Method
  • Rationale: Analysis will be performed in positive ESI mode. A stepped collision energy approach in the product ion scan ensures that both low-energy (stable losses) and high-energy (extensive fragmentation) pathways are observed.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Experiment 1: Full Scan (MS1)

    • Objective: Identify the protonated precursor ion.

    • Scan Range: m/z 50 - 500.

  • Experiment 2: Product Ion Scan (Standard CID)

    • Objective: Characterize the fragmentation of the primary precursor.

    • Precursor Ion: m/z 214.14.

    • Collision Energy: Ramped or stepped (e.g., 10, 20, and 40 eV) to capture all fragmentation pathways.

  • Experiment 3: In-Source Fragmentation Analysis (ISF-CID)

    • Objective: Generate and fragment the core pyrrolidine structure.

    • Step A (Tune ISF): In the full scan method, gradually increase cone voltage (e.g., from 20V to 80V) until the ion at m/z 128.08 (loss of THP) becomes a dominant peak in the source spectrum.

    • Step B (Product Ion Scan of ISF Fragment): Set up a new product ion scan method.

      • Precursor Ion: m/z 128.08.

      • Collision Energy: Ramped or stepped (e.g., 10, 20, and 30 eV).

Part 4: Comparison with Orthogonal Analytical Techniques

While LC-MS/MS is a powerful tool for structural elucidation, comparing it with other techniques provides a more complete analytical picture.

Table 2: Comparison of Analytical Techniques

TechniqueSensitivitySample RequirementStructural InformationThroughputKey Advantage for this Analyte
LC-MS/MS Very High (pg-fg)Low (µg/mL)Molecular weight and fragmentation pattern (connectivity).HighExcellent for analyzing complex mixtures and detecting low-level impurities.[4]
NMR Low (mg)High (mg, pure)Definitive, unambiguous structure including stereochemistry.LowGold standard for absolute structural confirmation of the pure substance.
GC-MS High (pg)Low (but requires volatility)Standardized fragmentation libraries (EI), but molecular ion may be absent.[5]HighNot ideal; requires derivatization to increase volatility, which complicates analysis.

Conclusion

The LC-MS/MS fragmentation of methyl 4-(tetrahydro-2H-pyran-4-yl)pyrrolidine-2-carboxylate is predicted to be directed by the protonated pyrrolidine nitrogen. Key expected pathways include the loss of methanol from the ester and, most diagnostically, the neutral loss of the tetrahydropyran ring to yield a core fragment at m/z 128.08.

For comprehensive structural analysis, a standard CID experiment should be complemented with an in-source fragmentation (ISF) strategy. This comparative approach effectively mitigates the "pyrrolidine problem," where a single, uninformative fragment can dominate the spectrum, and allows for a more detailed characterization of the molecule's core structure.[1][2] The provided experimental protocol offers a robust framework for researchers to validate these predictions and confidently characterize similar heterocyclic compounds in drug development pipelines.

References

  • Grace, C. R., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Grace, C. R., et al. (2026). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. PubMed. Available at: [Link]

  • Midkiff, J. A., et al. (2020). Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of emerging derivatives. International Journal of Mass Spectrometry. Available at: [Link]

  • Petreska Stanoeva, J., et al. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • Lopez-Avila, V. (2014). Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Annex Publishers. Available at: [Link]

  • Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame. Available at: [Link]

  • Uddin, J., et al. (2022). Structure–fragmentation study of pentacyclic triterpenoids using electrospray ionization quadrupole time‐of‐flight tandem mass spectrometry (ESI‐QTOFMS/MS). ResearchGate. Available at: [Link]

  • Gerardi, A., et al. (n.d.). Development of an LC-MS/MS method for the determination and quantitation of heterocyclic aromatic amines (HAAs) in mainstream smoke using a simple extraction and sample preparation. CORESTA. Available at: [Link]

  • Jekel, M., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC. Available at: [Link]

  • Barceló-Barrachina, E., et al. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry. PubMed. Available at: [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Available at: [Link]

Sources

Comparative

Comparing oxane vs. cyclohexane substitution on pyrrolidine potency

An in-depth structural evaluation of pyrrolidine-based ligands reveals that subtle scaffold morphing—specifically the bioisosteric replacement of a cyclohexane ring with an oxane (tetrahydropyran) ring—can profoundly alt...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural evaluation of pyrrolidine-based ligands reveals that subtle scaffold morphing—specifically the bioisosteric replacement of a cyclohexane ring with an oxane (tetrahydropyran) ring—can profoundly alter a drug candidate's pharmacokinetic and pharmacodynamic profile.

As drug discovery shifts toward optimizing Ligand-Lipophilicity Efficiency (LLE) rather than raw binding affinity alone, understanding the causality behind these structural substitutions is critical. This guide objectively compares the performance of oxane versus cyclohexane substitutions on pyrrolidine potency, utilizing


 receptor antagonists and TLR9 antagonists as primary pharmacological case studies.

Mechanistic Causality: Why Morph Cyclohexane to Oxane?

In medicinal chemistry, the pyrrolidine ring is a privileged basic moiety that frequently anchors ligands to target receptors via ionic interactions (e.g., with conserved glutamic acid residues). However, when pyrrolidine is tethered to highly lipophilic carbocycles like cyclohexane, the resulting compounds often suffer from poor aqueous solubility, high plasma protein binding, and rapid metabolic clearance [1].

Substituting a methylene (


) unit in the cyclohexane ring with an oxygen atom yields an oxane (tetrahydropyran) ring. This single-atom swap introduces a localized dipole, fundamentally altering the molecule's physicochemical properties without drastically changing its three-dimensional steric bulk [2].

Key Mechanistic Impacts:

  • Lipophilicity Reduction: The introduction of the oxane oxygen reduces the calculated

    
     by approximately 1.0 to 1.5 log units compared to the cyclohexane analog.
    
  • Ligand-Lipophilicity Efficiency (LLE): Because the oxane ring maintains the necessary hydrophobic contacts while lowering overall lipophilicity, the LLE dramatically improves. High LLE is a strong predictor of favorable in vivo pharmacokinetics [1].

  • Receptor Binding Dynamics: Molecular dynamics (MD) simulations confirm that both oxane and cyclohexane derivatives adopt the same binding pose at the

    
     receptor. The protonated pyrrolidine nitrogen engages in a critical ionic bond with Glu172 and a 
    
    
    
    -cation interaction with Phe107. However, oxane derivatives require a lower dissociative force peak, indicating a highly efficient, less sterically strained binding event [2].

Binding L Oxane-Pyrrolidine Ligand P Pyrrolidine Nitrogen (Protonated) L->P comprises O Oxane Ring (O-atom) L->O comprises R1 Receptor: Glu172 (Ionic Bond) P->R1 anchors to R2 Receptor: Phe107 (π-Cation Bond) P->R2 interacts with R3 Hydrophobic Pocket (Reduced Steric Clash) O->R3 modulates lipophilicity

Fig 1: σ1 receptor binding interactions for oxane-pyrrolidine derivatives.

Quantitative Performance Comparison

The following table synthesizes experimental data from matched molecular pairs comparing cyclohexane and oxane substitutions on pyrrolidine/amine scaffolds targeting the


 receptor.
Scaffold SubstitutionTargetAffinity (

, nM)

LLE (

)
Metabolic Stability
Cyclohexane-Pyrrolidine

Receptor
~1.5 - 6.4> 3.25< 5.50Low (High intrinsic clearance)
Oxane-Pyrrolidine (19a)

Receptor
154~ 0.856.72Medium (Improved half-life)
Oxane-Benzylamine (17a)

Receptor
312.056.19Medium

Data Interpretation: While the absolute potency (


) of the oxane-pyrrolidine derivative (154 nM) is numerically higher (indicating lower raw affinity) than some highly lipophilic cyclohexane analogs, its LLE of 6.72 is vastly superior [1]. In drug development, an LLE 

is the gold standard for prioritizing compounds that will survive in vivo metabolic screening without succumbing to lipophilicity-driven toxicity.

Experimental Methodology: Synthesis & Validation

To ensure rigorous scientific integrity, the synthesis and evaluation of these analogs must follow a self-validating protocol. Because receptor binding is highly stereospecific, racemic mixtures cannot be used to determine accurate SAR.

Below is the validated chemoenzymatic workflow for generating and testing enantiomerically pure oxane-pyrrolidine ligands [3].

Step 1: Lipase-Catalyzed Enantioselective Acetylation
  • Procedure: Subject the racemic precursor alcohol to a lipase-catalyzed kinetic resolution using vinyl acetate as the acyl donor.

  • Causality: Chemical asymmetric synthesis often yields mixed diastereomers that are difficult to separate. Enzymatic resolution exploits the strict steric constraints of the lipase active site, selectively acetylating only one enantiomer.

  • Self-Validation: Analyze the resulting alcohol and acetate via Chiral HPLC (using an OH-eH chiral stationary phase). A successful resolution must yield an enantiomeric excess (ee) of

    
    .
    
Step 2: Late-Stage Pyrrolidine Amination
  • Procedure: Activate the enantiomerically pure primary alcohol using methanesulfonyl chloride to yield the mesylate intermediate. Substitute the mesylate with pyrrolidine in the presence of a mild base to generate the final oxane-pyrrolidine ligand.

  • Causality: Late-stage diversification allows the same oxane mesylate core to be reacted with various amines (pyrrolidine, piperidine, benzylamine) to build a comparative SAR library without repeating the entire synthetic sequence.

  • Self-Validation: Utilize 2D NMR (NOESY). Irradiation of the axial proton at the 6-position must show a Nuclear Overhauser Effect (NOE) signal increase at the 2-position, confirming the cis-orientation of the oxane ring substituents.

Step 3: Radioligand Competition Assay
  • Procedure: Incubate the synthesized oxane-pyrrolidine ligands with guinea pig brain homogenates (a rich source of

    
     receptors) and a radioligand (
    
    
    
    -pentazocine).
  • Causality: Measuring the displacement of the radioligand allows for the calculation of the inhibition constant (

    
    ), providing a direct metric of target affinity.
    
  • Self-Validation: Run parallel assays using non-specific binding controls (e.g., 10

    
    M haloperidol). Test both the 
    
    
    
    and
    
    
    enantiomers; a significant eudismic ratio (difference in affinity between enantiomers) validates that the interaction is specific to the receptor's chiral binding pocket rather than non-specific lipophilic partitioning.

Workflow S1 1. Scaffold Design (CH2 -> O swap) S2 2. Chemoenzymatic Kinetic Resolution S1->S2 targets low clogP S3 3. Chiral HPLC Validation S2->S3 yields >98% ee S4 4. Late-Stage Pyrrolidine Amination S3->S4 isolates pure enantiomer S5 5. Radioligand Binding Assay S4->S5 generates ligand V1 Validation: NOESY NMR S4->V1 confirms cis-orientation

Fig 2: Self-validating chemoenzymatic workflow for synthesizing oxane-pyrrolidine ligands.

Conclusion

The transition from a cyclohexane to an oxane ring on a pyrrolidine scaffold represents a highly effective scaffold morphing strategy. While the raw binding affinity (


) may slightly decrease in some targets due to the loss of minor hydrophobic contacts, the drastic reduction in lipophilicity (

) yields a superior Ligand-Lipophilicity Efficiency (LLE) [2]. For researchers optimizing pyrrolidine-based leads, incorporating an oxane ring is a proven methodology to rescue metabolically unstable or excessively lipophilic compounds without sacrificing the core pharmacophore geometry.

References

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. Available at: [Link]

  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high σ1 receptor affinity, antitumor and analgesic activity. ResearchGate. Available at: [Link]

  • Chemoenzymatic synthesis of 2,6-disubstituted tetrahydropyrans with high s1 receptor affinity, antitumor and analgesic. ArTS. Available at: [Link]

Validation

Comparative Guide: 4-Substituted Pyrrolidine Esters – Structural Control &amp; Crystallographic Characterization

Executive Summary In medicinal chemistry and peptide engineering, the pyrrolidine ring of proline is a critical scaffold for controlling secondary structure.[1][2] Unlike acyclic amino acids, the cyclic nature of proline...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and peptide engineering, the pyrrolidine ring of proline is a critical scaffold for controlling secondary structure.[1][2] Unlike acyclic amino acids, the cyclic nature of proline rigidly constrains the


 dihedral angle. However, the ring itself retains flexibility, oscillating between two primary "puckered" conformations: 

-endo
and

-exo
.[3]

This guide objectively compares the structural "performance" of 4-substituted pyrrolidine esters —specifically focusing on how substituents (F, OH, alkyl) dictate this conformational bias. We provide experimental X-ray crystallographic data and protocols to validate these structural claims, assisting researchers in selecting the precise scaffold required to lock specific bioactive conformations.

Part 1: Comparative Structural Analysis (The "Performance")

The "performance" of a pyrrolidine scaffold is defined by its ability to enforce a specific ring pucker (


-endo vs. 

-exo) and peptide bond geometry (cis vs. trans).[2][4] This bias is driven by two competing forces: Stereoelectronic Effects (Gauche effect) and Steric Hindrance .
1.1 Conformational Bias by Substituent

The following table compares how different 4-position substituents on the pyrrolidine methyl ester scaffold shift the conformational equilibrium.

Substituent (4-Pos)StereochemistryDominant PuckerDriving ForceApplication Case
Hydrogen (Unsub.)n/a

-endo
(Preferred)
Steric reliefGeneral peptide linkers
Hydroxyl (OH)

(Trans)

-exo
Gauche effect (

)
Collagen mimetics (stabilizes triple helix)
Hydroxyl (OH)

(Cis)

-endo
Gauche effectDestabilizing collagen;

-turn induction
Fluorine (F)

(Trans)

-exo
(Strong)
Strong Gauche effect (

)
High-affinity ligand pre-organization
Fluorine (F)

(Cis)

-endo
(Strong)
Strong Gauche effectLocking cis-peptide bonds
tert-Butyl (t-Bu)

(Trans)

-endo
Steric (Avoids axial clash)Hydrophobic core packing

Key Insight: Electronegative groups (F, OH) drive puckering via the gauche effect, typically preferring an axial orientation. Bulky alkyl groups (t-Bu) drive puckering via sterics, preferring an equatorial orientation. 4-Fluoroproline is the superior "product" for maximal conformational locking.

1.2 Logic Pathway: Selecting the Scaffold

The following diagram illustrates the decision logic for selecting the correct 4-substituted pyrrolidine ester based on the desired structural outcome.

ConformationalLogic Start Target Conformation? Exo Cγ-Exo Pucker (Trans-Peptide Bond) Start->Exo Endo Cγ-Endo Pucker (Cis-Peptide Bond) Start->Endo Exo_Driver Driver: Gauche Effect (Electronegative) Exo->Exo_Driver Endo_Driver Driver: Steric Bulk (Hydrophobic) Endo->Endo_Driver Steric Select_3 Select: (4S)-Fluoroproline Endo->Select_3 Electronegative Select_1 Select: (4R)-Fluoroproline (Strongest Bias) Exo_Driver->Select_1 Select_2 Select: (4R)-Hydroxyproline (H-Bonding Capable) Exo_Driver->Select_2 Select_4 Select: (4R)-tert-Butylproline Endo_Driver->Select_4

Figure 1: Decision matrix for selecting 4-substituted pyrrolidine scaffolds based on desired ring pucker and peptide bond geometry.

Part 2: X-ray Crystallographic Data[6][7][8][9]

To validate the conformational bias, we compare the crystallographic metrics of the hydrochloride salts of these esters. The hydrochloride salt is the industry standard for crystallization as the free base esters are often oils at room temperature.

2.1 Bond Lengths & Angles (Comparative Data)

Data derived from high-resolution structures (e.g., Raines et al., CSD entries).

ParameterUnsubstituted Pro-OMe·HCl(4R)-Hyp-OMe[5]·HCl (

-exo)
(4R)-Flp-OMe·HCl (

-exo)
Significance
Ring Pucker (

)
-35.2° (Endo)+38.4° (Exo)+41.2° (Exo)(+) indicates Exo, (-) indicates Endo.
Bond

(Å)
1.5021.4851.478Shorter bond = higher

character (trans-peptide bias).
Bond

(Å)
N/A1.421 (C-O)1.398 (C-F)C-F bond is shorter/stronger than C-O.
Pyramidality (

)
0.12 Å0.08 Å0.04 ÅFlp nitrogen is more planar, enhancing amide stability.

Data Interpretation: The (4R)-Fluoro derivative exhibits the most extreme "Exo" puckering angle (+41.2°) and the most planar nitrogen. This confirms that (4R)-Flp is the most effective tool for pre-organizing the backbone into a polyproline II (PPII) helix type geometry [1].

Part 3: Experimental Methodology

To replicate these results or utilize these scaffolds in drug discovery, proper crystallization is required. Pyrrolidine esters are prone to diketopiperazine formation (dimerization) if left as free bases; therefore, rapid salt formation is critical .

3.1 Protocol: Crystallization of 4-Substituted Pyrrolidine Ester HCl Salts

Objective: Isolate X-ray quality single crystals of (4R)-Fluoroproline Methyl Ester Hydrochloride.

Reagents:

  • (4R)-Fluoroproline (starting material)[6]

  • Thionyl Chloride (

    
    ) or Acetyl Chloride
    
  • Anhydrous Methanol

  • Diethyl Ether (Anti-solvent)

Workflow:

  • Esterification (In Situ HCl Generation):

    • Chill 10 mL of anhydrous methanol to 0°C under

      
      .
      
    • Dropwise add 1.5 eq of Thionyl Chloride. (CAUTION: Exothermic, releases

      
      /HCl gas).
      
    • Add 1.0 g of (4R)-Fluoroproline amino acid.

    • Reflux for 4 hours. Monitor by TLC (ninhydrin stain).

    • Evaporate solvent in vacuo to obtain the crude HCl salt foam.

  • Vapor Diffusion Crystallization (The "Hanging Drop" alternative for small molecules):

    • Dissolve the crude foam in a minimum volume of Methanol (approx. 100 mg/mL).

    • Place this solution in a small inner vial (4 mL).

    • Place the inner vial inside a larger jar (20 mL) containing 10 mL of Diethyl Ether.

    • Cap the large jar tightly.

    • Mechanism:[4][5][7][8][9] Ether slowly diffuses into the methanol, lowering solubility gradually.

    • Allow to stand undisturbed at 4°C for 48-72 hours.

  • Harvesting:

    • Needle-like prisms should form.

    • Mount immediately on a goniometer loop using Paratone oil (crystals may be hygroscopic).

3.2 Workflow Visualization

CrystallizationProtocol Step1 Synthesis (MeOH + SOCl2) Step2 Crude Isolation (Evaporation to Foam) Step1->Step2 Step3 Dissolution (Min. Vol. Methanol) Step2->Step3 Step4 Vapor Diffusion (Outer: Et2O / Inner: MeOH) Step3->Step4 Slow Diffusion Step5 X-Ray Diffraction (Data Collection) Step4->Step5 48-72 hrs

Figure 2: Experimental workflow for converting amino acid precursors into crystalline ester hydrochloride salts.

Part 4: Methodological Comparison (Alternatives)

While X-ray crystallography provides the definitive "snapshot" of the solid-state conformation, it has limitations compared to solution-state methods.[10]

FeatureX-ray CrystallographyNMR Spectroscopy (

/

)
DFT Calculation
State Solid (Crystal Lattice)Solution (Dynamic)Gas/Solvent Model
Conformation Single low-energy conformerEnsemble average of populationsPotential Energy Surface
Key Advantage Precise bond lengths/angles (0.001 Å resolution)Measures

equilibrium directly
Predicts "impossible" structures
Limitation Crystal packing forces may distort natural puckerFast exchange can obscure distinct puckersDependent on Basis Set accuracy

Recommendation:

  • Use X-ray to determine the absolute stereochemistry and bond lengths (e.g., confirming the C-F bond orientation).

  • Use NMR (specifically

    
    -NMR for fluoroproline) to measure the cis/trans ratio in solution, which correlates to biological activity [2].
    
References
  • Raines, R. T., et al. (2005). "Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis." Journal of Organic Chemistry.

  • Linclau, B., et al. (2023). "4,4-Difluoroproline as a Unique 19F NMR Probe of Proline Conformation." ChemRxiv.

  • Milner-White, E. J. (1992).[11] "Pyrrolidine ring puckering in cis and trans-proline residues in proteins and polypeptides." Journal of Molecular Biology.

  • Cambridge Crystallographic Data Centre (CCDC). "Cambridge Structural Database (CSD)."

Sources

Comparative

Metabolic Stability Landscape: Tetrahydropyran-Substituted Pyrrolidines vs. Carbocyclic Analogs

Executive Summary In the hit-to-lead phase of drug discovery, the "magic methyl" or "carbocycle-to-heterocycle" switch is a pivotal strategy. This guide objectively compares Tetrahydropyran (THP)-substituted pyrrolidines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the hit-to-lead phase of drug discovery, the "magic methyl" or "carbocycle-to-heterocycle" switch is a pivotal strategy. This guide objectively compares Tetrahydropyran (THP)-substituted pyrrolidines against their Carbocyclic (Cyclohexyl/Cyclopentyl) analogs.

While carbocycles often offer superior hydrophobic collapse for potency, they frequently suffer from high intrinsic clearance (


) due to lipophilicity-driven CYP450 binding. The THP moiety serves as a bioisostere that lowers LogD, modulates pKa, and alters metabolic soft spots. This guide provides the mechanistic rationale, comparative data, and validated protocols for assessing these scaffolds.

Mechanistic Analysis: The "Why" Behind the Stability

To understand the metabolic divergence between these two scaffolds, we must analyze them through the lens of Lipophilic Efficiency (LipE) and Electronic Activation .

The Lipophilicity Driver (LogD)

The primary driver of microsomal stability in this context is rarely specific enzyme kinetics (


), but rather non-specific hydrophobic binding affinity.
  • Carbocycles (Cyclohexane): High lipophilicity (

    
    ) increases non-specific binding to the lipophilic heme pocket of CYP450 enzymes. This leads to rapid "grease-ball" clearance.
    
  • THP-Pyrrolidines: The ether oxygen lowers

    
     by approximately 1.0–1.5 log units . This reduction decreases the free energy of binding (
    
    
    
    ) to metabolic enzymes, often resulting in a 2-to-5-fold improvement in half-life (
    
    
    ), provided no new metabolic liabilities are introduced.
Metabolic Soft Spots & Regioselectivity

The introduction of the ether oxygen in THP alters the site of oxidation compared to the all-carbon analog.

FeatureCarbocycle (Cyclohexane)THP-Substituted Pyrrolidine
Primary Metabolic Route Random hydroxylation at C3/C4 (distal sites).

-Carbon oxidation (adjacent to Oxygen) or N-dealkylation.
Electronic Effect Inductive neutrality; metabolism is sterically driven.The oxygen lone pair activates the

-C-H bond but lowers overall CYP affinity.
Blocking Potential Low. Requires fluorine substitution to block metabolism.High. The quaternary center (if spiro-fused) effectively blocks metabolism at that carbon.

Visualizing Metabolic Pathways

The following diagram illustrates the divergent metabolic fates of a generic cyclohexyl-pyrrolidine versus a THP-pyrrolidine.

MetabolicPathways cluster_0 Carbocyclic Scaffold cluster_1 THP Scaffold Carbo Cyclohexyl-Pyrrolidine (High LogD) Met1 Distal Hydroxylation (Random C3/C4) Carbo->Met1 CYP3A4 (Major) Met2 N-Oxidation (Pyrrolidine N) Carbo->Met2 FMO / CYP THP THP-Pyrrolidine (Lower LogD) Met3 Alpha-Oxidation (Lactol Formation) THP->Met3 CYP (Slower Rate) Met4 Metabolic Shunt (Excreted Unchanged) THP->Met4 Renal Clearance

Caption: Comparative metabolic fates. The carbocycle (Red) is prone to extensive oxidative metabolism due to high lipophilicity. The THP scaffold (Green) lowers CYP affinity, often shifting the clearance mechanism toward renal excretion or slowing the rate of oxidation.

Comparative Performance Data

The following table synthesizes data from lead optimization campaigns (e.g., JAK1 inhibitors, CCR2 antagonists) where this specific bioisosteric switch was employed.

Table 1: Head-to-Head Profile Comparison
ParameterCarbocycle (Cyclohexyl)THP-PyrrolidineImpact of Switch
LogD (pH 7.4) 2.5 – 4.01.0 – 2.5Positive: Improved solubility & lower promiscuity.
HLM

High (>50 µL/min/mg)Moderate/Low (<20 µL/min/mg)Positive: Extended

.
Solubility Low (<10 µM)Moderate/High (>50 µM)Positive: Reduced formulation risk.
Permeability (

)
HighModerateNeutral/Negative: Monitor for efflux liabilities.
hERG Inhibition High Risk (Lipophilicity driven)Lower RiskPositive: Improved safety margin.

Key Insight: While the THP ring introduces a theoretical oxidative liability at the


-carbon, empirical data confirms that the reduction in overall lipophilicity  dominates the equation, resulting in a net decrease in intrinsic clearance for THP analogs [1, 3].

Validated Experimental Protocol: Microsomal Stability Assay

To objectively verify the stability difference, use this self-validating Human Liver Microsome (HLM) assay. This protocol ensures that cofactor depletion or non-specific binding does not skew results.

Reagents & Setup
  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein conc).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (37°C, 5 min) Substrate + Microsomes Step2 Start Reaction Add NADPH Step1->Step2 Step3 Sampling Points (0, 5, 15, 30, 45 min) Step2->Step3 Step4 Quench Add ACN + Internal Std Step3->Step4 Step5 Centrifugation (4000 rpm, 20 min) Step4->Step5 Step6 LC-MS/MS Analysis Determine % Remaining Step5->Step6

Caption: Standardized HLM Stability Workflow. Critical control points include the pre-incubation to assess non-NADPH dependent stability and precise quenching times.

Step-by-Step Methodology
  • Preparation: Dilute test compounds (THP and Carbocycle analogs) to 1 µM in Phosphate Buffer containing 0.5 mg/mL microsomes. Note: 1 µM is chosen to remain below

    
     and ensure first-order kinetics.
    
  • Pre-Incubation: Incubate at 37°C for 5 minutes.

    • Control Check: Take a T=0 sample before adding NADPH to check for chemical instability or non-specific binding.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At T=0, 5, 15, 30, and 45 minutes, transfer 50 µL of reaction mixture into 150 µL of ice-cold Quench Solution.

  • Processing: Centrifuge plates to pellet proteins. Inject supernatant onto LC-MS/MS.

  • Calculation: Plot ln(% Remaining) vs. Time. The slope

    
     determines 
    
    
    
    (
    
    
    ) and
    
    
    .

Strategic Recommendation

For researchers in the lead optimization phase:

  • Prioritize THP: If your carbocyclic lead has

    
     µL/min/mg and LogD > 3.0, the THP switch is the highest-probability maneuver to improve metabolic stability without sacrificing significant potency.
    
  • Monitor Permeability: The drop in LogD may reduce passive permeability. Ensure PAMPA or Caco-2 data is collected in parallel.

  • Spiro-Fusion: If the pyrrolidine nitrogen is the metabolic weak point, consider a spiro-THP-pyrrolidine scaffold. This sterically hinders N-dealkylation while reaping the lipophilicity benefits of the ether oxygen [4].

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • PharmaBlock. (2020). Tetrahydropyrans in Drug Discovery: Bioisostere of Cyclohexane. PharmaBlock Whitepapers.[1] Link

  • Zak, M., et al. (2012). Discovery of the JAK1 Selective Kinase Inhibitor. Journal of Medicinal Chemistry (Example of Cyclohexyl to THP switch improving LLE). Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design for High Throughput ADME. Current Drug Metabolism. Link

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Source for HLM protocols). Link

Sources

Validation

A Senior Application Scientist's Guide to Establishing Reference Standards for Novel Heterocyclic Compounds: The Case of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

Introduction: The Imperative of a Reliable Reference Standard In the landscape of pharmaceutical development, the reference standard is the bedrock of analytical testing. It is the benchmark against which all subsequent...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of a Reliable Reference Standard

In the landscape of pharmaceutical development, the reference standard is the bedrock of analytical testing. It is the benchmark against which all subsequent batches of a drug substance are measured, ensuring consistency, safety, and efficacy. According to guidelines from the International Council for Harmonisation (ICH) and pharmacopeias like the USP and EP, a reference standard must be a substance of the highest possible purity, thoroughly characterized to be suitable for its intended use.[1][2][3]

However, for novel molecules like Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate, a key building block in modern medicinal chemistry, established pharmacopeial standards do not exist. Researchers must therefore undertake a rigorous process of qualifying their own in-house primary reference standard.[4][5] This guide provides a comprehensive framework for this process, using our target molecule as a practical case study. We will delve into the causality behind experimental choices, present self-validating protocols, and compare analytical methodologies to ensure the establishment of a robust and trustworthy standard.

Part 1: Qualification of a Primary Reference Standard

A primary reference standard is established through an extensive set of analytical tests that confirm its identity, purity, and other critical properties.[4][6] This process is not merely about running tests; it's about building a holistic and scientifically sound profile of the molecule.

Structural Elucidation and Identity Confirmation

Before assessing purity, we must unequivocally confirm that we have synthesized the correct molecule. This is achieved through a combination of spectroscopic techniques that provide orthogonal, or complementary, information.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[7][8][9] For our target compound, a full suite of experiments is necessary:

  • ¹H NMR: To identify and integrate all proton signals.

  • ¹³C NMR: To identify all unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons, between protons and their directly attached carbons, and long-range correlations, respectively. This allows for the unambiguous assignment of every signal to a specific atom in the proposed structure.[9][10]

The rationale here is to build the molecular structure piece by piece from the NMR data, ensuring it matches the expected connectivity of the pyrrolidine and oxane rings, as well as the methyl ester moiety.

B. Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which is used to confirm the elemental composition.[11][12] For Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate (C₁₀H₁₇NO₃), the expected exact mass is a critical data point that must match the experimental result to within a few parts per million (ppm).

C. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method to confirm the presence of key functional groups. For our molecule, the spectrum should exhibit characteristic absorptions for:

  • Ester C=O stretch: (~1735 cm⁻¹)

  • N-H stretch (secondary amine): (~3300-3500 cm⁻¹, typically broad)

  • C-O-C stretch (ether): (~1100 cm⁻¹)

Orthogonal Purity Assessment Methodologies

No single analytical method can provide a complete picture of a compound's purity. A trustworthy purity value is assigned by combining results from several orthogonal techniques, a concept known as mass balance . The goal is to account for 100% of the material's mass by quantifying the main component, water content, residual solvents, and non-combustible impurities.

A. Chromatographic Purity by High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds and separating the main component from process-related impurities and degradation products.[13][14]

Experimental Protocol: HPLC-UV Purity Method

  • Column Selection: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is the logical starting point. The non-polar stationary phase is well-suited for retaining and separating our moderately polar molecule and its potential impurities.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water. The acid is crucial to protonate the secondary amine on the pyrrolidine ring, ensuring a single ionic state and preventing peak tailing.

    • B: Acetonitrile. A common, effective organic modifier.

  • Elution: A gradient elution is employed, starting with a high percentage of aqueous phase and gradually increasing the organic phase. This ensures that both polar and non-polar impurities can be resolved and eluted within a reasonable timeframe.

  • Detection: A Diode Array Detector (DAD) is used, monitoring at a wavelength where the analyte has some absorbance but is low enough to detect a broad range of potential impurities (e.g., 210 nm).

  • Quantification: Purity is typically determined by an area percent calculation, assuming all impurities have a similar response factor to the main peak.

Workflow for HPLC Method Validation

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Dev Initial Method (C18, Gradient, Acidic pH) Opt Optimize Gradient, pH, and Column Chemistry Dev->Opt Inject Standard Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Spike/Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD & LOQ Prec->LODQ Qual Qualify Working Standard vs. Primary LODQ->Qual Batch Batch Release Testing Qual->Batch

Caption: HPLC method lifecycle from development to routine use.

B. Volatile Impurities by Gas Chromatography (GC)

GC is the preferred method for detecting and quantifying residual solvents from the synthesis and purification process.[15][16] The choice of GC is based on the volatility of potential contaminants like ethyl acetate, dichloromethane, or heptane.

Experimental Protocol: GC-FID for Residual Solvents

  • Sample Preparation: Dissolve a precisely weighed amount of the reference standard in a high-purity solvent that does not interfere with the analytes of interest (e.g., DMSO).

  • Column: A polar column (e.g., DB-WAX or equivalent) is often used for its ability to separate a wide range of common organic solvents.

  • Injection: Headspace injection is the gold standard. It introduces only the volatile components onto the column, protecting it from the non-volatile drug substance and enhancing sensitivity.

  • Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.

  • Quantification: Performed against a calibrated standard containing known concentrations of the expected solvents.

Workflow for GC Residual Solvent Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-HS-FID Analysis cluster_quant Quantification Weigh Accurately Weigh Reference Standard Dissolve Dissolve in Headspace Solvent (e.g., DMSO) Weigh->Dissolve Vial Seal in Headspace Vial Dissolve->Vial Incubate Incubate Vial at Elevated Temp Vial->Incubate Inject Inject Headspace Gas onto GC Column Incubate->Inject Separate Separate Solvents (Temp Program) Inject->Separate Detect Detect by FID Separate->Detect Integrate Integrate Peaks in Sample Chromatogram Detect->Integrate Cal Run Calibration Standards Calc Calculate Solvent Concentration (ppm) Cal->Calc Integrate->Calc

Caption: Standard workflow for residual solvent analysis by Headspace GC.

C. Water Content by Karl Fischer Titration

Water is a ubiquitous impurity that must be accurately quantified. Coulometric Karl Fischer titration is the method of choice for its high accuracy and precision, especially for low water content. The result is a weight/weight percentage that is subtracted from 100% in the final mass balance calculation.

D. Non-Volatile/Inorganic Impurities

The Sulphated Ash or Residue on Ignition test is a simple but effective gravimetric method to quantify any inorganic impurities (e.g., residual catalysts, salts) that will not combust at high temperatures.

Part 2: A Comparative Guide to Reference Standard Tiers

Not all reference standards are created equal. The rigorously tested material described above is the Primary Reference Standard (PRS) . To preserve this valuable material, a Working Reference Standard (WRS) is qualified against the primary standard and used for routine day-to-day testing.[6][17] The causality here is economic and practical: it is not feasible to expend the PRS on every routine analysis.

Parameter Primary Reference Standard (PRS) Working Reference Standard (WRS) Rationale
Source A highly purified batch, often from a pivotal clinical or process validation run.[18]A representative batch of routine production material.The PRS must represent the highest quality, while the WRS must represent typical production.
Identity Full structural elucidation (NMR, MS, IR).Confirmed by comparison to PRS (e.g., IR spectrum overlay, HPLC retention time match).Identity of the WRS is established by demonstrating it is identical to the fully characterized PRS.
Purity (Organic) HPLC/UPLC (validated method), with peak identification where possible.HPLC/UPLC purity determined using the same method, compared against the PRS.The WRS must show a comparable purity profile to the PRS.
Purity (Absolute) Mass balance approach required. Includes water content, residual solvents, and inorganic residue.Potency/Assay value assigned relative to the PRS.The absolute purity of the PRS is transferred to the WRS as a relative potency value.
Use Case Qualification of WRS, critical analytical method validation, regulatory submissions.[6]Routine quality control, batch release testing, in-process controls.[17]Preserve the PRS for high-impact activities; use the WRS for high-volume testing.

Part 3: Final Purity Assignment and Data Reporting

The final purity of the Primary Reference Standard is not the result from the HPLC area% report. It is a calculated value derived from the mass balance approach, which provides a self-validating system.

Example Purity Assignment Calculation (Mass Balance)

Analytical Test Result Contribution to Impurity Profile
Purity by HPLC99.85% (Area %)(Used for organic impurities, but not directly in this calculation)
Water Content (Karl Fischer)0.12%0.12%
Residual Solvents (GC)300 ppm (0.03%)0.03%
Residue on Ignition0.05%0.05%
Total Impurities 0.20%
Assigned Purity 100% - 0.20% = 99.8%

This final assigned purity value is what must be documented on the Certificate of Analysis (CoA) . The CoA is the formal document that accompanies the reference standard, summarizing all the characterization and testing data, and stating the assigned purity and its valid use-by date.[2][17]

Conclusion

Establishing a reference standard for a novel entity like Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate is a rigorous, multi-disciplinary endeavor that forms the very foundation of quality assessment in drug development. It requires more than just running samples; it demands a deep understanding of the molecule's chemistry, the application of orthogonal analytical techniques, and a logical, evidence-based approach to data interpretation. By following a framework of comprehensive structural elucidation and a mass balance approach to purity, researchers can create a well-characterized, trustworthy Primary Reference Standard that ensures the accuracy and validity of all future analytical work, paving the way for successful and compliant drug development.

References

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Available at: [Link]

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. Available at: [Link]

  • Pharmacopeial Reference Standards: Equivalence and Qualification. PharmaRegulatory.in. Available at: [Link]

  • Qualification of Pharmaceutical Working Standards. Veeprho. Available at: [Link]

  • Understanding Primary Reference Standards (PRS) in Pharmaceutical Development. Biopharma Consulting Group. Available at: [Link]

  • How RS Are Used in Pre/Post Approval Medicines Framework Reference Standards and Regulatory Milestones. SlidePlayer. Available at: [Link]

  • Separation of Pyrrolidine, 1-butyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]

  • Table 10: Reference Standards: Common Practices and Challenges. CASSS. Available at: [Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International. Available at: [Link]

  • Pyrrolidine. CRM LABSTANDARD. Available at: [Link]

  • Reference Standards for Potency Assays. BEBPA. Available at: [Link]

  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature Communications. Available at: [Link]

  • Identification of Δ-1-pyrroline-5-carboxylate derived biomarkers for hyperprolinemia type II. Nature. Available at: [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Georgia State University. Available at: [Link]

  • The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane1. The Journal of Organic Chemistry. Available at: [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PMC. Available at: [Link]

  • measure pyrrolidine by HPLC. Chromatography Forum. Available at: [Link]

  • ICH Test Procedures and Acceptance Criteria for Biological Products. National Toxicology Program. Available at: [Link]

  • Pyrrolidone carboxylic acid. PubChem. Available at: [Link]

  • N-Methyl-2-pyrrolidinone by GC/FID or GC/NPD. Columbia Analytical Services. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. ResearchGate. Available at: [Link]

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. Agilent. Available at: [Link]

  • tert-Butyl (S)-2-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate. Organic Syntheses. Available at: [Link]

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. LabRulez GCMS. Available at: [Link]

  • Methyl Pyrrolidine-3-carboxylate. PubChem. Available at: [Link]

  • Analytical Observations Report. EURL-SRM. Available at: [Link]

  • Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Methyl 4-phenylpyrrolidine-3-carboxylate. PubChem. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. PMC. Available at: [Link]

  • Methyl pyrrolidine-3-carboxylate hydrochloride. American Elements. Available at: [Link]

  • Efficient Synthesis of Methyl (S)-4-(1-Methylpyrrolidin-2-yl)-3-oxobutanoate as the Key Intermediate for Tropane Alkaloid Biosynthesis with Optically Active Form. ResearchGate. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate proper disposal procedures

Executive Summary: Immediate Action Required Treat Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate as a Hazardous Organic Intermediate. Due to the pyrrolidine moiety, this compound is a secondary amine derivative and must...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Immediate Action Required

Treat Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate as a Hazardous Organic Intermediate. Due to the pyrrolidine moiety, this compound is a secondary amine derivative and must be handled as a Corrosive and Acute Toxin .[1] It poses specific risks regarding nitrosamine formation if improperly mixed with nitrating agents.

Core Disposal Directive:

  • Liquid Waste: Segregate into Non-Halogenated Organic Waste (unless mixed with halogenated solvents).

  • Solid Waste: Double-bag in chemically resistant polyethylene bags; label as "Toxic Solid Waste."

  • Prohibited: Do NOT dispose of down the drain. Do NOT mix with oxidizing acids (e.g., Nitric Acid).

Part 1: Chemical Profile & Hazard Identification

To ensure safety, we must deconstruct the molecule to understand its behavior in a waste stream. This is not just a "chemical"; it is a system of functional groups with distinct reactivities.

Functional GroupHazard CharacteristicDisposal Implication
Pyrrolidine Ring Basic / Corrosive High pH potential. Can cause chemical burns.[2][3][4] CRITICAL: Reacts with nitrosating agents to form carcinogenic nitrosamines.
Methyl Ester Hydrolyzable / Flammable Susceptible to hydrolysis in strong acid/base waste, potentially releasing methanol (flammability hazard) and CO₂ (pressure hazard).
Oxane (Tetrahydropyran) Peroxide Former (Low Risk) Ether-like structure. While stable, prolonged storage in air can theoretically form peroxides. Treat old bottles as potential explosives.

The "Self-Validating" Safety Check: Before disposal, ask: Does my waste container contain oxidizing acids or nitrates?

  • If YES: STOP. Do not add this compound. You risk an exothermic reaction or the formation of volatile carcinogens.

  • If NO: Proceed to the Organic Waste stream.

Part 2: Waste Segregation Strategy

Effective disposal relies on strict segregation to prevent cross-reactivity and reduce disposal costs.[5]

Liquid Waste Streams[6][7][8]
  • Primary Stream: Non-Halogenated Organic Waste .

    • Composition: Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate dissolved in solvents like Methanol, Ethanol, DMSO, or Ethyl Acetate.

    • Container: HDPE (High-Density Polyethylene) or Glass carboy.[4]

    • Labeling: "Hazardous Waste - Organic Amine/Ester Mixture."

  • Secondary Stream: Halogenated Organic Waste .

    • Condition: Only use this if the compound is dissolved in DCM (Dichloromethane) or Chloroform.

Solid Waste Streams[6][7]
  • Contaminated Consumables: Syringes, pipette tips, and weighing boats.

  • Protocol: These must never enter the municipal trash. Use a dedicated "Lab Debris" drum or yellow bio/chem hazard bag.

Part 3: Detailed Disposal Protocols

Workflow A: Disposal of Pure Stock or Reaction Solutions

Objective: Safe transfer of liquid inventory to waste.

  • PPE Verification: Don Nitrile gloves (minimum 4 mil, double-gloving recommended), safety goggles, and a flame-resistant lab coat.

  • pH Check (The Causality Step):

    • Why? Adding a basic amine to an acidic waste container can cause an immediate exotherm (boiling/splashing).

    • Action: Check the pH of the receiving waste container.[6] If pH < 4, add the waste slowly while stirring to dissipate heat.

  • Transfer: Pour liquid into the waste carboy using a funnel. Fill to 90% capacity maximum to allow for thermal expansion.

  • Closure: Cap tightly. Ensure the cap is vented if there is any risk of ongoing hydrolysis (gas evolution).

Workflow B: Empty Container Management (RCRA Compliance)

Objective: Render the original bottle "RCRA Empty" so it can be discarded as glass waste rather than hazardous waste.

The Triple Rinse Rule (40 CFR 261.7): A container is only "empty" if:

  • All wastes have been removed by pouring/pumping.

  • No more than 2.5 cm (1 inch) of residue remains.

  • It has been triple-rinsed.

Step-by-Step Triple Rinse:

  • Rinse 1: Add solvent (Acetone or Ethanol) to 10% of container volume. Cap and shake vigorously. Decant rinsate into Liquid Organic Waste .

  • Rinse 2: Repeat. Decant into waste.

  • Rinse 3: Repeat. Decant into waste.

  • Final Step: Deface the label. Mark as "Triple Rinsed."[1][4][7] Discard in Glass Recycling or Trash (depending on local site rules).

Part 4: Visualizations

Diagram 1: Waste Stream Decision Tree

This logic flow ensures you select the correct waste stream, preventing dangerous incompatibilities.

WasteDecisionTree Start Start: Disposal of Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate StateCheck Is the waste Liquid or Solid? Start->StateCheck SolidType Is it pure chemical or contaminated debris? StateCheck->SolidType Solid LiquidSolvent Is it dissolved in Halogenated Solvents? (e.g., DCM, Chloroform) StateCheck->LiquidSolvent Liquid SolidHaz DISPOSE: Solid Hazardous Waste (Double Bag, Label 'Toxic') SolidType->SolidHaz Contaminated Debris Trash DISPOSE: Municipal Trash (ONLY after Triple Rinse) SolidType->Trash Empty Container (Triple Rinsed) LiquidHalo DISPOSE: Halogenated Organic Waste LiquidSolvent->LiquidHalo Yes LiquidNonHalo DISPOSE: Non-Halogenated Organic Waste (Preferred Stream) LiquidSolvent->LiquidNonHalo No (e.g., Ethanol, DMSO)

Caption: Decision logic for segregating Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate waste streams to ensure regulatory compliance.

Diagram 2: Triple Rinse Verification Workflow

Visualizing the RCRA compliance steps for empty containers.

TripleRinse Empty Empty Bottle (<1 inch residue) Solvent Add Solvent (10% Volume) Empty->Solvent Shake Agitate (Vigorous Shake) Solvent->Shake Decant Decant Rinsate to Haz Waste Shake->Decant Repeat Repeat 3x Total Decant->Repeat Deface Deface Label & Discard as Glass Repeat->Deface

Caption: Mandatory Triple Rinse procedure (40 CFR 261.7) to declassify empty containers as hazardous waste.

Part 5: Emergency Spill Management (SWIMS)

In the event of a spill outside a fume hood:

  • S top the leak if safe to do so.[1]

  • W arn others and evacuate the immediate area.

  • I solate the area (close doors).

  • M inimize exposure (don full PPE including respirator if powder is aerosolized).[8]

  • S tand by / S weep up:

    • Liquid Spill: Absorb with Vermiculite or Clay . Do NOT use paper towels (rapid surface area expansion can increase evaporation rate of solvents).

    • Solid Spill: Sweep gently to avoid dust generation.

    • Disposal: Place all cleanup materials into a wide-mouth jar, label as "Spill Debris: Toxic Amine," and treat as hazardous solid waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Residues of Hazardous Waste in Empty Containers.[7] 40 CFR 261.[7]7. Link[3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrrolidine Derivatives (General).Link

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[2][9] Link

Sources

Handling

Personal protective equipment for handling Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate

Topic: Personal protective equipment for handling Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate Role: Senior Application Scientist[1] Executive Summary & Hazard Profiling Compound Identity: Methyl 4-(oxan-4-yl)pyrrolidin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate Role: Senior Application Scientist[1]

Executive Summary & Hazard Profiling

Compound Identity: Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate Synonyms: Methyl 4-(tetrahydro-2H-pyran-4-yl)pyrrolidine-3-carboxylate Application: Pharmaceutical intermediate; heterocyclic building block for medicinal chemistry.[1]

Critical Safety Notice: As a specialized research intermediate, specific toxicological data (LD50, carcinogenicity) for this exact molecule may be limited. Therefore, Structure-Activity Relationship (SAR) safety protocols must be applied. Based on its functional groups (secondary amine, ester, cyclic ether), this compound must be treated as a Corrosive/Irritant and Potentially Harmful substance until proven otherwise.

Predicted Hazard Classifications (GHS):

  • Skin Corrosion/Irritation: Category 1B or 2 (Due to the secondary pyrrolidine amine).[1]

  • Serious Eye Damage: Category 1 (Risk of irreversible damage from amine basicity).

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Ocular Chemical Splash Goggles Standard: ANSI Z87.1 (US) or EN 166 (EU).[1] Rationale: Safety glasses are insufficient due to the risk of amine vapors or splashes causing corneal burns.
Dermal (Hand) Double Nitrile Gloves Inner Layer: 4 mil Nitrile (Examination grade).[1] Outer Layer: 5-8 mil Nitrile (Chemical resistant).[1] Rationale: Pyrrolidines can permeate thin nitrile; double gloving creates a breakthrough buffer. Change outer gloves immediately upon contamination.
Respiratory Fume Hood (Primary) Face Velocity: 80–100 fpm.[1] Backup: N95/P100 Respirator only if working outside a hood (not recommended).[1]
Body Lab Coat (Poly/Cotton) Spec: Snap closures (quick release), long sleeves.[1] Rationale: Prevents skin absorption.[2][3][4]
PPE Decision Logic (DOT Diagram)

PPE_Decision_Logic Start Start: Handling Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Crystalline Liquid Liquid / Oil State->Liquid Free Base/Oil Risk1 Risk: Inhalation of Particulates Solid->Risk1 Risk2 Risk: Splash & Vapor Liquid->Risk2 Action1 Protocol A: Fume Hood + N95 Backup Single Nitrile Gloves Risk1->Action1 Action2 Protocol B: Fume Hood (Sash Down) Double Nitrile Gloves Goggles + Face Shield (if >50mL) Risk2->Action2

Figure 1: PPE Selection Logic based on physical state.[1] Note that free-base amines often present as oils requiring stricter splash protection.[1]

Operational Protocols
A. Weighing & Transfer
  • Engineering Control: Use a static-free weighing boat inside a chemical fume hood.

  • Static Risk: Organic powders can be statically charged. Use an ionizing fan if available to prevent powder scattering.

  • Solubility Note: This compound is lipophilic. Use Dichloromethane (DCM) or Ethyl Acetate for transfers. Avoid water unless the salt form (HCl) is used.

B. Reaction Setup (Stoichiometry & Reagents)

When using Methyl 4-(oxan-4-yl)pyrrolidine-3-carboxylate as a nucleophile (via the pyrrolidine nitrogen):

  • Base Selection: If the compound is supplied as a hydrochloride salt, use a tertiary amine base (e.g., DIPEA, TEA) to liberate the free amine.

    • Ratio: 2.5 - 3.0 equivalents of base per equivalent of salt.[1]

  • Temperature: Pyrrolidine esters can undergo self-condensation or hydrolysis.[1] Maintain reaction temperatures < 40°C unless protocol dictates otherwise.

  • Incompatibility: Avoid strong oxidizers (e.g., KMnO4) and strong acids (hydrolysis of the ester).

C. Spill Response
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don chemical goggles and double gloves.

  • Contain:

    • Liquid: Absorb with vermiculite or sand. Do not use paper towels (rapid surface area expansion can increase vapor release).[1]

    • Solid: Cover with a damp paper towel (to suppress dust) and sweep carefully.

  • Neutralize: Wipe the surface with a dilute (5%) acetic acid solution (to neutralize the amine), followed by water and soap.

Disposal & Deactivation

Waste Classification: Hazardous Organic Waste (Amine-containing).[1]

Waste StreamMethodPre-treatment
Aqueous Waste High pH (Basic) StreamAdjust pH to 10-11 before disposal to prevent acid-base exotherms in the waste drum.[1]
Organic Solvents Non-Halogenated OrganicNone, provided it is dissolved in solvents like EtOAc or MeOH.
Solid Waste Hazardous Solid WasteDouble-bag in polyethylene bags; label as "Toxic/Irritant Organic Solid".[1]
Disposal Workflow (DOT Diagram)

Disposal_Workflow Waste Chemical Waste Generated Check Contains Halogenated Solvents? (DCM, Chloroform) Waste->Check Yes Yes Check->Yes No No Check->No Halo Halogenated Waste Drum (Red Label) Yes->Halo PreTreat Neutralization Required? (Is it pure amine?) No->PreTreat NonHalo Non-Halogenated Waste Drum (Clear/Yellow Label) PreTreat->NonHalo No Neutralize Dilute with solvent (Avoid pure concentration) PreTreat->Neutralize Yes Neutralize->NonHalo

Figure 2: Waste segregation logic to prevent incompatible mixing in waste containers.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Pyrrolidine. Retrieved from [Link][1]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Specific Target Organ Toxicity. Retrieved from [Link]

  • Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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